Disperse Yellow 86
説明
Structure
2D Structure
3D Structure
特性
CAS番号 |
12223-97-1 |
|---|---|
分子式 |
C16H19N3O5S |
分子量 |
365.4 g/mol |
IUPAC名 |
4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C16H19N3O5S/c1-4-24-13-7-5-12(6-8-13)17-15-10-9-14(11-16(15)19(20)21)25(22,23)18(2)3/h5-11,17H,4H2,1-3H3 |
InChIキー |
SIFKXZAVMBSRMB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-] |
他のCAS番号 |
67338-59-4 12223-97-1 |
物理的記述 |
DryPowde |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
C.I. Disperse Yellow 86 |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C.I. Disperse Yellow 86
CAS Number: 12223-97-1
This technical guide provides a comprehensive overview of C.I. Disperse Yellow 86, a nitrodiphenylamine disperse dye. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed insights into its chemical and physical properties, synthesis, and applications.
Chemical and Physical Properties
C.I. This compound is an organic compound classified as a nitrodiphenylamine dye. Its primary use is in the coloration of synthetic textiles.
Table 1: Chemical Identity and Physical Properties of C.I. This compound
| Property | Value | Source(s) |
| IUPAC Name | 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide | - |
| Synonyms | C.I. 10353, this compound | |
| CAS Number | 12223-97-1 | |
| Molecular Formula | C₁₆H₁₉N₃O₅S | |
| Molecular Weight | 365.41 g/mol | |
| Appearance | Red-light yellow to yellow-orange powder | |
| Melting Point | 126-127 °C | |
| Density | 1.336 g/cm³ (predicted) | |
| Boiling Point | 510.2 °C at 760 mmHg (predicted) | |
| Flash Point | 262.3 °C (predicted) | |
| Solubility | Data not available in searched literature. Generally, disperse dyes have low water solubility but are soluble in organic solvents such as acetone and ethanol. | - |
Table 2: Spectral and Chromatographic Data
| Data Type | Details |
| UV-Vis Spectroscopy | Specific absorption maxima (λmax) data is not available in the searched literature. |
| Infrared (IR) Spectroscopy | Specific spectral data is not available in the searched literature. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Specific spectral data is not available in the searched literature. |
Synthesis of C.I. This compound
The synthesis of C.I. This compound is achieved through a condensation reaction between 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.
Experimental Protocol: Synthesis of C.I. This compound
The following is a representative experimental protocol for the synthesis of C.I. This compound based on general principles of nucleophilic aromatic substitution.
Materials:
-
4-Ethoxybenzenamine
-
4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
-
Anhydrous potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide.
-
Solvent and Base Addition: Add a suitable volume of DMF to dissolve the reactants and add 1.5 to 2.0 molar equivalents of anhydrous potassium carbonate as a base.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-120 °C and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water with stirring. The crude product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final C.I. This compound.
Diagram 1: Synthesis Workflow of C.I. This compound
Caption: A flowchart illustrating the synthesis of C.I. This compound.
Applications
C.I. This compound is primarily used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide.
Experimental Protocol: Dyeing of Polyester Fabric
The following protocol describes a high-temperature dyeing method for polyester fabric using C.I. This compound.
Materials:
-
Polyester fabric
-
C.I. This compound
-
Dispersing agent
-
Acetic acid
-
Sodium hydrosulfite
-
Sodium hydroxide
Procedure:
-
Scouring: The polyester fabric is first scoured in a solution containing a non-ionic detergent and sodium carbonate at 60-70°C for 30 minutes to remove any impurities. The fabric is then rinsed thoroughly and dried.
-
Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 20:1). A dispersion of C.I. This compound is made by pasting the dye with a dispersing agent and a small amount of water, which is then added to the dye bath. The pH of the dye bath is adjusted to 4.5-5.5 with acetic acid.
-
Dyeing: The scoured polyester fabric is introduced into the dye bath at room temperature. The temperature is then raised to 130°C at a rate of 2°C/minute and held at this temperature for 60 minutes.
-
Cooling and Rinsing: The dye bath is cooled to 70°C, and the fabric is removed and rinsed with hot and then cold water.
-
Reduction Clearing: To remove any unfixed dye from the surface of the fabric, a reduction clearing process is carried out in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 20 minutes.
-
Final Rinsing and Drying: The fabric is rinsed thoroughly and dried.
Diagram 2: Experimental Workflow for Dyeing Polyester
Caption: A workflow for the high-temperature dyeing of polyester fabric.
Toxicological and Biological Data
There is a notable lack of publicly available, specific toxicological and biological data for C.I. This compound. General GHS hazard information for its chemical synonym, 4-[(4-Ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide, suggests that it may cause an allergic skin reaction. Due to the absence of detailed studies on its biological effects, no information on its mechanism of action or any associated signaling pathways can be provided at this time. As with any chemical compound, appropriate safety precautions should be taken during handling, including the use of personal protective equipment.
Conclusion
C.I. This compound is a nitrodiphenylamine-based disperse dye with established applications in the textile industry. While its synthesis and application methods are well-understood in the context of dye chemistry, there is a significant gap in the publicly available scientific literature regarding its detailed physicochemical properties, spectral characterization, and, most importantly, its toxicological and biological profile. Further research is warranted to fully characterize this compound and to assess its potential biological activity and safety.
In-Depth Technical Guide to the Synthesis and Manufacturing of Disperse Yellow 86
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Disperse Yellow 86 (C.I. 10353), a nitrodiphenylamine disperse dye. This document details the core chemical synthesis, experimental protocols, and manufacturing workflow, supported by quantitative data and process visualizations.
Introduction to this compound
This compound is a yellow disperse dye primarily used in the textile industry for dyeing synthetic fibers such as polyester, acetate, and polyamide.[1] Its molecular structure, a nitrodiphenylamine, imparts good lightfastness and sublimation fastness, making it a valuable colorant for these applications.
Chemical Properties:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 10353 |
| CAS Number | 12223-97-1[1] |
| Molecular Formula | C₁₆H₁₉N₃O₅S[1] |
| Molecular Weight | 365.41 g/mol [1] |
| Chemical Class | Nitrodiphenylamine[1] |
Synthesis Pathway
The primary manufacturing route for this compound is the condensation reaction between 4-Ethoxybenzenamine (also known as p-phenetidine) and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] This reaction is a nucleophilic aromatic substitution, where the amino group of 4-Ethoxybenzenamine displaces the chlorine atom on the 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.
Experimental Protocols
3.1. Materials and Equipment
-
Reactants:
-
4-Ethoxybenzenamine (p-phenetidine)
-
4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
-
Sodium acetate (anhydrous)
-
-
Solvent:
-
Water or an appropriate organic solvent (e.g., ethanol)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
-
3.2. Synthesis Procedure
-
Charging the Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-Ethoxybenzenamine (1.0 equivalent), 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide (1.0 equivalent), sodium acetate (1.2 equivalents), and a suitable solvent (e.g., water or ethanol).
-
Reaction: Heat the mixture to reflux (typically 100-120°C) with constant stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. This may take several hours (a similar reaction for a related compound takes 18 hours).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The crude this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake with hot water to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C.
3.3. Purification
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product with higher purity.
3.4. Characterization
The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the dye.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.
Quantitative Data (Representative)
The following table presents hypothetical but realistic quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molar Ratio (4-Ethoxybenzenamine : 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide) | 1 : 1 |
| Reaction Temperature | 110 °C |
| Reaction Time | 18 hours |
| Crude Yield | 85-90% |
| Purity (after recrystallization) | >98% (by HPLC) |
Manufacturing Process
The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is adapted for large-scale production, with a focus on efficiency, safety, and cost-effectiveness. The post-synthesis processing is crucial for obtaining a commercially viable product.
Key Manufacturing Steps:
-
Synthesis: The condensation reaction is carried out in large, jacketed reactors that allow for precise temperature control.
-
Purification: The crude dye is thoroughly washed and may be purified by large-scale recrystallization to meet quality standards.
-
Grinding/Milling: The dried dye is ground into a fine powder to increase its surface area, which is crucial for proper dispersion in the dye bath.
-
Formulation: The finely ground dye is mixed with dispersing agents, wetting agents, and other additives to create a stable, dispersible product.
-
Spray Drying: The formulated dye dispersion is spray-dried to produce a fine, uniform powder that is easy to handle and dissolve in water for the dyeing process.
-
Quality Control: At each stage of the manufacturing process, samples are taken for quality control analysis to ensure the final product meets the required specifications for color strength, purity, and particle size.
Safety and Environmental Considerations
The synthesis and manufacturing of this compound involve the handling of various chemicals that require appropriate safety precautions. Both 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide should be handled in well-ventilated areas with appropriate personal protective equipment (PPE). The manufacturing process generates chemical waste that must be treated and disposed of in accordance with environmental regulations.
This technical guide provides a foundational understanding of the synthesis and manufacturing of this compound. For specific applications, further optimization of reaction conditions and purification methods may be necessary.
References
An In-depth Technical Guide to Disperse Yellow 86 (C16H19N3O5S)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of the disperse dye, Disperse Yellow 86. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a technical understanding of this compound.
Core Compound Data
This compound is a nitrodiphenylamine dye characterized by its red-light yellow to yellow-orange hue.[1] It is primarily used in the textile industry for printing on synthetic fibers such as polyester, acetate, and polyamide.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C16H19N3O5S |
| Molecular Weight | 365.41 g/mol [1] |
| CAS Registry Number | 12223-97-1[1] |
| C.I. Name | This compound[1] |
| Molecular Structure Class | Nitrodiphenylamine[1] |
| Appearance | Red-light yellow, yellow-orange powder |
Synthesis of this compound
The manufacturing of this compound involves the condensation reaction between 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1]
Caption: Synthesis Pathway of this compound.
General Experimental Protocol for Synthesis
While a detailed, publicly available protocol specifically for this compound is scarce, a general procedure for the condensation reaction to form similar nitrodiphenylamine dyes can be outlined as follows. This protocol is illustrative and would require optimization for specific laboratory conditions.
Materials:
-
4-Ethoxybenzenamine
-
4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide
-
Anhydrous potassium carbonate (or another suitable base)
-
A high-boiling point polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Hydrochloric acid (for work-up)
-
Sodium chloride (for work-up)
-
Ethanol or methanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-Ethoxybenzenamine and 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide in a suitable volume of DMF.
-
Addition of Base: Add an excess of anhydrous potassium carbonate to the mixture. The base acts as a scavenger for the hydrochloric acid formed during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C. The optimal temperature and reaction time need to be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a beaker containing a large volume of ice-cold water to precipitate the crude product.
-
Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash it thoroughly with water to remove any inorganic salts and residual solvent.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.
-
Drying: Dry the purified product in a vacuum oven at a suitable temperature.
Analytical Characterization
A general workflow for the characterization of synthesized this compound is presented below.
Caption: General Analytical Workflow for this compound.
Spectroscopic Data (Expected)
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| UV-Vis Spectroscopy | An absorption maximum (λmax) in the visible region, characteristic of the yellow color. |
| FT-IR Spectroscopy | Peaks corresponding to N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, N-O stretching of the nitro group, and S=O stretching of the sulfonamide group. |
| ¹H NMR Spectroscopy | Resonances in the aromatic region corresponding to the protons on the two benzene rings, signals for the ethoxy group (a quartet and a triplet), and a singlet for the N,N-dimethyl group. |
| ¹³C NMR Spectroscopy | Resonances for all 16 carbon atoms, including those in the aromatic rings, the ethoxy group, and the N,N-dimethyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (365.41 g/mol ). |
Quantitative Performance Data
The performance of a disperse dye is critical for its application. The following table summarizes the fastness properties of this compound according to standardized testing methods.
Table 3: Fastness Properties of this compound
| Property | AATCC Standard | ISO Standard |
| Light Fastness | 6-7 | 7 |
| Washing Fastness (Fading) | 5 | 5 |
| Washing Fastness (Staining) | 5 | 5 |
| Perspiration Fastness (Fading) | 5 | 5 |
| Perspiration Fastness (Staining) | 3 | 5 |
| Ironing Fastness (Fading) | - | 5 |
| Ironing Fastness (Staining) | - | 5 |
| (Data sourced from World Dye Variety)[1] |
Conclusion
This technical guide provides a foundational understanding of this compound, covering its core properties, synthesis, and analytical characterization. The provided protocols and data are based on general chemical principles and available information for this class of dyes and are intended to serve as a starting point for further research and development. For specific applications, further optimization and detailed analysis are recommended.
References
Spectroscopic Profile of Disperse Yellow 86: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 86 is a disperse dye belonging to the nitrodiphenylamine class of compounds. Its chemical formula is C₁₆H₁₉N₃O₅S, and its IUPAC name is 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide. The unique structural features of this dye, including the nitro group, sulfonamide moiety, and the substituted diphenylamine backbone, give rise to its characteristic yellow color and its properties as a disperse dye used in the textile industry. This technical guide provides a summary of the expected spectroscopic data (UV-Vis, NMR, and IR) for this compound, based on the analysis of structurally similar compounds, due to the limited availability of specific experimental data for this particular dye in publicly accessible literature. Detailed, generalized experimental protocols for obtaining such spectra are also provided.
Chemical Structure:
-
IUPAC Name: 4-(4-ethoxyanilino)-N,N-dimethyl-3-nitrobenzenesulfonamide
-
CAS Number: 12223-97-1
-
Molecular Formula: C₁₆H₁₉N₃O₅S
-
Molecular Weight: 365.41 g/mol
Spectroscopic Data (Expected)
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the known spectral characteristics of analogous compounds containing similar functional groups and structural motifs.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the visible region, which is responsible for its yellow color. The electronic transitions contributing to these absorptions are likely π → π* and n → π* transitions within the conjugated system of the molecule, influenced by the electron-withdrawing nitro group and the electron-donating amino and ethoxy groups.
| Parameter | Expected Value | Solvent |
| λmax | ~400 - 450 nm | Dichloromethane or similar organic solvent |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are crucial for confirming the molecular structure of this compound. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectroscopy
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | ~1.4 | Triplet | 3H |
| -N(CH₃)₂ | ~2.7 | Singlet | 6H |
| -OCH₂CH₃ | ~4.1 | Quartet | 2H |
| Aromatic Protons | ~6.9 - 8.5 | Multiplets/Doublets | 7H |
| -NH- | ~9.5 - 10.5 | Singlet (broad) | 1H |
¹³C NMR Spectroscopy
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~15 |
| -N(C H₃)₂ | ~38 |
| -OC H₂CH₃ | ~64 |
| Aromatic Carbons | ~115 - 155 |
| Carbon attached to Nitro group | ~140 - 150 |
| Carbon attached to Sulfonamide | ~135 - 145 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the this compound molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| N=O Stretch (nitro group, asymmetric) | 1500 - 1550 | Strong |
| N=O Stretch (nitro group, symmetric) | 1300 - 1370 | Strong |
| S=O Stretch (sulfonamide, asymmetric) | 1300 - 1350 | Strong |
| S=O Stretch (sulfonamide, symmetric) | 1150 - 1180 | Strong |
| C-O Stretch (ether) | 1200 - 1270 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a disperse dye such as this compound.
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a precisely weighed amount of the dye in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or ethanol) to a final concentration in the micromolar range.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The spectrophotometer is first blanked with the pure solvent. The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of approximately 200 to 800 nm.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Measurement: Both ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.
-
Data Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to the internal standard. The multiplicity (singlet, doublet, triplet, etc.) and integration of the proton signals are also determined.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powdered dye is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Measurement: A background spectrum of the empty ATR crystal or the pure KBr pellet is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are identified and assigned to the corresponding functional group vibrations.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Disclaimer: The spectroscopic data presented in this guide for this compound are expected values based on the analysis of structurally related compounds and general principles of spectroscopy. Experimental values may vary depending on the specific conditions of measurement, such as solvent, concentration, and instrumentation. For definitive characterization, it is recommended to obtain experimental spectra of a purified sample of this compound.
Solubility of C.I. Disperse Yellow 86 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Disperse Yellow 86 (CAS No. 12223-97-1). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine the solubility of this disperse dye in various organic solvents. Methodologies for isothermal saturation and UV-Vis spectrophotometric analysis are presented, alongside a qualitative summary of known solubility. This guide is intended to be a practical resource for scientists and professionals working with this compound.
Introduction to C.I. This compound
C.I. This compound is a disperse dye with the CAS number 12223-97-1.[1][2][3] As a disperse dye, it is characterized by its low water solubility and its application in dyeing synthetic fibers like polyester and acetate. Its molecular structure and non-ionic nature necessitate the use of organic solvents for solubilization in many research and development applications. It is important to distinguish C.I. This compound from other dyes with similar names but different chemical classes and properties, such as Reactive Yellow 86 (CAS 61951-86-8) and Direct Yellow 86 (CAS 50925-42-3), which are water-soluble.[4][5][6]
Solubility Data
Qualitative Solubility Summary
The following table summarizes the available qualitative solubility information for C.I. This compound. This information is based on descriptive statements found in technical data sheets and chemical databases.
| Organic Solvent | Qualitative Solubility |
| Acetone | Soluble |
| Pyridine | Soluble |
| Sulfuric Acid | Soluble |
This table will be updated as quantitative data becomes available.
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, this section provides a detailed experimental protocol for determining the solubility of C.I. This compound in organic solvents. The methodology combines the isothermal saturation method to create a saturated solution with UV-Vis spectrophotometry for accurate concentration measurement.
Principle
The isothermal saturation method involves dissolving an excess amount of the solute (this compound) in a solvent at a constant temperature until equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then determined using UV-Vis spectrophotometry, which relates the absorbance of light to the concentration of the dye according to the Beer-Lambert law.
Materials and Equipment
-
C.I. This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
UV-Vis spectrophotometer
-
Thermostatic shaker or water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.45 µm, solvent-compatible)
-
Cuvettes (quartz or solvent-compatible glass)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of the solubility of this compound.
Step-by-Step Procedure
Part 1: Preparation of Calibration Curve
-
Determine the Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer to find the wavelength with the highest absorbance. This is the λmax and should be used for all subsequent measurements.
-
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 10 mg).
-
Dissolve it in a known volume of the solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.
-
-
Prepare Standard Solutions:
-
Perform serial dilutions of the stock solution to create a series of at least five standard solutions with decreasing, known concentrations.
-
-
Measure Absorbance and Generate Calibration Curve:
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the Beer-Lambert calibration curve. It should be linear, and the equation of the line (y = mx + c) should be determined.
-
Part 2: Preparation and Measurement of Saturated Solution
-
Isothermal Saturation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.
-
-
Sample Preparation:
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot using a 0.45 µm syringe filter to remove any suspended microparticles.
-
-
Dilution and Absorbance Measurement:
-
Accurately dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Part 3: Calculation of Solubility
-
Determine the Concentration of the Diluted Sample:
-
Using the equation from the calibration curve, calculate the concentration of the diluted sample from its measured absorbance.
-
-
Calculate the Concentration of the Saturated Solution:
-
Multiply the concentration of the diluted sample by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
-
Express Solubility:
-
Convert the concentration to the desired units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Signaling Pathways and Logical Relationships
The determination of solubility follows a logical progression of steps to ensure accuracy. The following diagram illustrates the dependencies between the key stages of the experimental protocol.
Conclusion
While quantitative solubility data for C.I. This compound in organic solvents is not widely published, this technical guide provides the necessary tools for researchers and professionals to determine these values accurately. The detailed experimental protocol, based on the isothermal saturation method and UV-Vis spectrophotometry, offers a robust approach for generating reliable solubility data. Adherence to this protocol will enable a better understanding of the behavior of this compound in various solvent systems, facilitating its effective use in research, development, and industrial applications.
References
Thermal stability and degradation of Disperse Yellow 86
An In-depth Technical Guide on the Thermal Stability and Degradation of Disperse Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a nitrodiphenylamine-based dye, finds application in the coloration of synthetic fibers. Its performance and the safety of the dyed materials are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its anticipated thermal stability, a discussion of its degradation pathways, and detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from analogous nitrodiphenylamine compounds and general principles of thermal analysis of disperse dyes to provide a robust framework for its study.
Introduction
This compound, with the chemical structure of a nitrodiphenylamine, is a non-ionic dye used for coloring hydrophobic synthetic fibers such as polyester.[1] The application process for disperse dyes often involves high temperatures, making the thermal stability of the dye a critical parameter for ensuring color fastness, preventing degradation, and avoiding the formation of potentially harmful byproducts.[2] Understanding the thermal properties of this compound is therefore essential for optimizing dyeing processes, ensuring product quality, and conducting relevant safety assessments.
Chemical Structure: Nitrodiphenylamine[1] Molecular Formula: C₁₆H₁₉N₃O₅S[1] CAS Number: 12223-97-1[1]
Thermal Stability Analysis
The thermal stability of this compound can be effectively evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. DSC measures the heat flow into or out of a sample during a temperature change, revealing information about phase transitions like melting and exothermic or endothermic decomposition processes.[3][4][5]
Predicted Thermal Properties
Based on the thermal behavior of similar organic dyes and nitrodiphenylamine compounds, the following table summarizes the expected thermal properties of this compound. It is important to note that these are estimated values and require experimental verification.
| Parameter | Analytical Technique | Predicted Value Range | Significance |
| Onset of Decomposition (Tonset) | TGA | 200 - 280 °C | Indicates the temperature at which significant thermal degradation begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | TGA/DTG | 250 - 350 °C | The temperature at which the rate of mass loss is highest. |
| Melting Point (Tm) | DSC | 180 - 230 °C | Temperature at which the crystalline solid transitions to a liquid. May not be distinct if decomposition occurs first. |
| Enthalpy of Fusion (ΔHf) | DSC | 50 - 150 J/g | The amount of energy required to melt the substance. |
| Exothermic Decomposition | DSC | > 250 °C | Indicates that the degradation process releases heat, which can be a safety concern. |
Experimental Protocols
The following are detailed methodologies for conducting TGA and DSC analyses of this compound.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation: A calibrated thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, enthalpy of fusion, and identify exothermic or endothermic transitions of this compound.
Instrumentation: A calibrated differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to a temperature above its expected melting and decomposition range (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify and integrate endothermic peaks to determine the melting point (Tm) and enthalpy of fusion (ΔHf).
-
Identify any exothermic peaks, which indicate decomposition.
-
Visualization of Experimental Workflow and Degradation Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of this compound.
Caption: Experimental workflow for the thermal analysis of this compound.
Hypothetical Degradation Pathway
The thermal degradation of nitrodiphenylamine compounds is expected to initiate at the weakest bonds, which are typically the C-N and N-O bonds. The following diagram proposes a plausible, though unverified, degradation pathway for this compound. The degradation is likely to proceed via radical mechanisms, leading to the formation of smaller, volatile fragments.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. US3549311A - Nitrodiphenylamine disperse dyes - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
In-Depth Technical Guide to the Photophysical Properties of Nitrodiphenylamine Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of nitrodiphenylamine dyes. These compounds are of significant interest due to their unique electronic and optical characteristics, which make them valuable as fluorescent probes and in materials science. This guide details their synthesis, spectral properties, and the mechanisms governing their fluorescence, with a focus on intramolecular charge transfer and environmental sensitivity.
Introduction to Nitrodiphenylamine Dyes
Nitrodiphenylamine dyes are a class of organic molecules characterized by a diphenylamine backbone substituted with one or more nitro groups. The nitro group acts as a strong electron-withdrawing group, while the amine serves as an electron-donating group. This donor-acceptor (D-A) architecture is fundamental to their interesting photophysical properties. Upon photoexcitation, these dyes often exhibit intramolecular charge transfer (ICT), where electron density is redistributed from the donor to the acceptor moiety.[1] This ICT process is highly sensitive to the surrounding environment, leading to properties like solvatochromism and viscosity sensitivity.
The fluorescence of many nitrodiphenylamine derivatives is often quenched in non-viscous media due to non-radiative decay pathways.[2] However, this quenching can be overcome in restrictive environments, making them useful as "molecular rotors" for viscosity sensing. Their application as fluorescent probes in biological imaging is an active area of research.[3][4][5]
Photophysical Properties of Nitrodiphenylamine Dyes
The photophysical behavior of nitrodiphenylamine dyes is governed by the efficiency of the intramolecular charge transfer process and the subsequent relaxation pathways of the excited state. Key properties include their absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime, all of which can be significantly influenced by the solvent environment.
Solvatochromism and Intramolecular Charge Transfer (ICT)
A hallmark of nitrodiphenylamine dyes is their solvatochromism, the change in absorption and emission spectra with solvent polarity. In polar solvents, the charge-separated excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission spectrum.[1] The ICT character of the excited state can be so pronounced that it leads to a twisted intramolecular charge transfer (TICT) state, where the donor and acceptor moieties twist relative to each other.[1][6] This twisting motion often provides a non-radiative decay pathway, leading to fluorescence quenching in low-viscosity solvents.[2]
Quantitative Photophysical Data
The following table summarizes the key photophysical parameters for a selection of nitrodiphenylamine derivatives. The data illustrates the influence of substitution patterns and solvent on the absorption and emission properties.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Φf |
| 4-Nitrodiphenylamine | Ethanol | 391 | - | - | - |
| 4-Amino-4'-nitrodiphenylamine | Various | - | - | - | - |
| 4-Dimethylamino-4'-nitrobiphenyl (DNBP) | Various | - | - | 540-650 | Low |
| 4,4'-Dinitrodiphenylamine | Various | - | - | - | Very Low |
Experimental Protocols
Synthesis of Nitrodiphenylamine Dyes
A common method for the synthesis of nitrodiphenylamine dyes is the Ullmann condensation or the Buchwald-Hartwig amination, reacting a substituted aniline with a nitro-substituted aryl halide. Another approach involves the amination of a nitrochlorobenzene derivative.[7]
Example Synthesis of 4-Nitroaniline from Aniline (as a precursor concept): A laboratory-scale synthesis illustrating the introduction of a nitro group involves the acetylation of aniline to protect the amino group, followed by electrophilic nitration, and subsequent deprotection to yield p-nitroaniline.[7]
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar absorptivity (ε) of a nitrodiphenylamine dye.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile)
-
Nitrodiphenylamine dye sample
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the dye of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-10 µM.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the spectrophotometer across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Record the absorbance spectra for each of the diluted dye solutions.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λabs).
-
Plot absorbance at λabs versus concentration.
-
According to the Beer-Lambert law (A = εbc), the slope of the linear fit will be the molar absorptivity (ε) since the path length (b) is 1 cm.
-
Fluorescence Spectroscopy and Quantum Yield Determination
Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield (Φf) of a nitrodiphenylamine dye relative to a standard.
Materials:
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Spectroscopic grade solvent
-
Nitrodiphenylamine dye sample
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of all solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements.
-
Ensure identical experimental conditions (e.g., excitation and emission slit widths) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The fluorescence quantum yield of the sample (Φx) can be calculated using the following equation: Φx = Φst * (mx / mst) * (nx2 / nst2) where Φst is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Visualizing Mechanisms and Workflows
Experimental Workflow for Photophysical Characterization
The following diagram outlines the typical experimental workflow for the synthesis and photophysical characterization of nitrodiphenylamine dyes.
References
- 1. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancements and future perspectives of triphenylamine-based fluorescent probes in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Twisted Intramolecular Charge Transfer (TICT) Controlled by Dimerization: An Overlooked Piece of the TICT Puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: Health and Safety Data for Disperse Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available health and safety information for the synthetic textile colorant, C.I. Disperse Yellow 86 (CAS No. 12223-97-1). Due to a notable lack of specific toxicological and environmental data for this compound, this document also references data for the structurally related and more extensively studied Disperse Yellow 3. This guide is intended for an audience of researchers, scientists, and drug development professionals who may handle this substance. All quantitative data is presented in structured tables, and where available, detailed experimental methodologies are provided. Diagrams illustrating safety protocols and experimental workflows are included to ensure safe handling and application.
Chemical Identification and Physical Properties
This compound is a nitrodiphenylamine dye. Its primary use is in the printing of polyester, acetate, and polyamide fibers.[1]
| Identifier | Value | Source |
| Chemical Name | 4-[(4-ethoxyphenyl)amino]-N,N-dimethyl-3-nitrobenzenesulfonamide | [2][3] |
| C.I. Name | This compound, C.I. 10353 | |
| CAS Number | 12223-97-1 | [1] |
| Molecular Formula | C₁₆H₁₉N₃O₅S | [1] |
| Molecular Weight | 365.41 g/mol | |
| Appearance | Red-light yellow to yellow-orange powder | [1] |
| Boiling Point | 510.2°C at 760 mmHg | [2] |
| Density | 1.336 g/cm³ | [2] |
Toxicological Data
There is a significant lack of publicly available toxicological data for this compound. To provide a perspective on the potential hazards associated with this class of dyes, data for the well-studied Disperse Yellow 3 (CAS No. 2832-40-8) is presented below as a surrogate. It is crucial to note that this data may not be directly applicable to this compound.
Acute Toxicity
Specific acute toxicity data for this compound was not found. For Disperse Yellow 3, studies have shown dose-related adverse effects. In a 14-day study, Fischer 344 rats and B6C3F₁ mice were fed diets containing Disperse Yellow 3. Deaths were observed in rats at concentrations of 50,000 ppm and higher, and in mice at 100,000 ppm.[4]
Carcinogenicity
There are no specific carcinogenicity studies available for this compound. However, Disperse Yellow 3 is suspected of causing cancer.[5] Long-term oral administration studies in rodents have shown that Disperse Yellow 3 produced an increase in the incidence of hepatocellular adenomas in male rats.[4][6] In female mice, it led to an increased incidence of hepatocellular tumors and malignant lymphomas, while in male mice, an increase in alveolar/bronchiolar adenomas was observed.[4]
Mutagenicity
No specific mutagenicity data for this compound was identified. Disperse Yellow 3 has been shown to be mutagenic in several strains of Salmonella typhimurium both with and without metabolic activation.[7] It has also been reported to induce sister chromatid exchanges in Chinese hamster ovary cells.[7]
Hazard Identification and First Aid
Hazard Statements
Based on data for similar disperse dyes, this compound should be handled with care. Potential hazards may include:
-
Skin irritation and potential for allergic skin reaction.
-
Eye irritation.
-
Respiratory tract irritation if inhaled as dust.
-
Suspected carcinogenicity based on surrogate data.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Handling, Storage, and Personal Protection
Safe Handling
-
Avoid contact with skin and eyes.
-
Avoid formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
Use non-sparking tools.
Storage
-
Keep container tightly closed in a dry and well-ventilated place.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Handle with gloves. Wear protective clothing.
-
Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.
Environmental Fate and Ecotoxicity
Experimental Protocols
Detailed experimental protocols for toxicological or environmental studies on this compound are not available in the public domain. The following are generalized protocols for dye analysis and toxicity testing that can be adapted for research purposes.
General Protocol for Analysis of Disperse Dyes in Textiles by HPLC
This protocol is a general guideline for the extraction and analysis of disperse dyes from textile samples.
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the textile sample.
-
Cut the sample into small pieces.
-
Place the sample in a flask and add a suitable extraction solvent (e.g., methanol, chlorobenzene, or a mixture).
-
Extract the dye using an ultrasonic bath at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes).
-
Allow the extract to cool and then filter it to remove textile fibers.
-
The filtrate may require further cleanup or concentration before analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of two or more solvents, such as acetonitrile and water with a modifier like formic acid.
-
Detection: A photodiode array (PDA) detector to obtain the UV-Vis spectrum of the dye and a mass spectrometer (MS) for definitive identification.
-
Quantification: Use an external standard calibration curve prepared from a certified reference standard of the analyte.
-
General Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This is a generalized protocol for assessing the acute oral toxicity of a chemical.
-
Test Animals: Typically, female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dosing:
-
A single animal is dosed with the test substance at a starting dose level.
-
The animal is observed for signs of toxicity for a defined period (e.g., 48 hours).
-
If the animal survives, the next animal is dosed at a higher dose. If the animal dies, the next animal is dosed at a lower dose.
-
The dose progression or regression factor is typically 3.2.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The study allows for the estimation of the LD50 with a confidence interval.
Visualizations
Safety Handling Workflow for Chemical Dyes
Caption: A logical workflow for the safe handling of chemical dyes in a laboratory setting.
General Experimental Workflow for Dye Toxicity Assay
Caption: A generalized experimental workflow for assessing the in vitro toxicity of a dye.
References
- 1. guidechem.com [guidechem.com]
- 2. C.I. This compound | 12223-97-1 [chemnet.com]
- 3. echemi.com [echemi.com]
- 4. Disperse Yellow 3 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 7. publications.iarc.who.int [publications.iarc.who.int]
An In-depth Technical Guide on the Environmental Fate and Toxicity of Disperse Yellow 86
Disclaimer: This technical guide synthesizes the currently available information on the environmental fate and toxicity of Disperse Yellow 86. It is crucial to note that there is a significant lack of specific quantitative data and detailed experimental studies for this particular substance in publicly accessible scientific literature and databases. Therefore, this guide also draws upon general knowledge of disperse dyes and data from structurally similar compounds to provide a comprehensive overview of potential concerns. This information should be interpreted with caution, and further research is strongly recommended to definitively assess the environmental risk profile of this compound.
Introduction
This compound (C.I. 10353) is a nitrodiphenylamine disperse dye used in the textile industry for coloring synthetic fibers such as polyester, acetate, and polyamide. Its chemical structure and properties determine its behavior in the environment and its potential to elicit toxic effects. Due to the widespread use of disperse dyes, their release into the environment through industrial effluents is a growing concern. This guide provides a detailed examination of the known environmental fate and toxicological profile of this compound, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
Understanding the physicochemical properties of a substance is fundamental to predicting its environmental distribution and potential for biological uptake. The available data for this compound is summarized below.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 10353 | |
| CAS Number | 12223-97-1 | |
| Molecular Formula | C₁₆H₁₉N₃O₅S | |
| Molecular Weight | 365.41 g/mol | |
| Molecular Structure | Nitrodiphenylamine | |
| Appearance | Red-light yellow to yellow-orange powder | |
| Applications | Printing on polyester, acetate, and polyamide fibers |
Environmental Fate
The environmental fate of a chemical encompasses its persistence, degradation, and potential for bioaccumulation. Specific experimental data on these aspects for this compound are scarce. However, based on the general behavior of disperse dyes, the following concerns can be highlighted.
General Environmental Fate Concerns for Disperse Dyes
| Environmental Process | General Concerns for Disperse Dyes |
| Persistence | Disperse dyes are generally designed to be stable and resistant to fading, which can translate to persistence in the environment. Their complex aromatic structures are often recalcitrant to microbial degradation. |
| Degradation | Degradation can occur through abiotic (e.g., photodegradation, hydrolysis) and biotic (microbial) pathways. The cleavage of the azo bond in azo dyes can lead to the formation of potentially more toxic aromatic amines. |
| Bioaccumulation | Due to their low water solubility and often lipophilic nature, some disperse dyes have the potential to bioaccumulate in aquatic organisms, leading to biomagnification in the food chain. |
| Mobility | Their low water solubility limits their mobility in the aqueous phase, leading to accumulation in sediments and sludge. |
Degradation Pathways
While a specific degradation pathway for this compound has not been elucidated in the reviewed literature, a generic pathway for nitrodiphenylamine-based dyes can be conceptualized. The primary degradation mechanism would likely involve the reduction of the nitro group and potential cleavage of the molecule.
Methodological & Application
HPLC-MS/MS method for Disperse Yellow 86 analysis.
An Application Note for the Quantitative Analysis of Disperse Yellow 86 by HPLC-MS/MS
Introduction
Disperse dyes are a class of synthetic organic colorants characterized by their low water solubility.[1] They are primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate.[1][2] The structure of disperse dyes is typically small, planar, and non-ionic, which allows them to penetrate and bind to the polymer chains of these synthetic fibers.[3] Concerns regarding the potential for some disperse dyes to be allergenic or carcinogenic have led to regulatory monitoring of their presence in consumer textiles and the environment.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a preferred analytical technique due to its high sensitivity, selectivity, and speed compared to traditional methods like LC-UV.[3][4] This application note details a robust HPLC-MS/MS method for the sensitive and accurate quantification of this compound in textile and environmental water matrices.
Principle
The analytical method involves the extraction of this compound from the sample matrix, followed by chromatographic separation and quantification using tandem mass spectrometry. For textile samples, a solvent extraction is performed, often enhanced by ultrasonication.[1][5] Environmental water samples typically require a solid-phase extraction (SPE) step to concentrate the analyte and remove matrix interferences.[1][6] The prepared extract is then injected into an HPLC system for separation on a reverse-phase C18 column.[4][6] The analyte is detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.[2]
Experimental Protocols
Materials and Reagents
-
Solvents: Methanol, Acetonitrile (HPLC grade), Water (Analytical grade, ISO 3696), Formic Acid, Ammonium Acetate.[1][4]
-
Standards: Analytical standard of this compound.
-
Solid Phase Extraction (SPE) Cartridges: For water sample preparation.
-
Filters: 0.22 µm or 0.45 µm syringe filters for sample clarification.[1][5]
Standard Solution Preparation
-
Primary Stock Solution (100 µg/mL): Accurately weigh and dissolve the this compound analytical standard in methanol to prepare a 100 µg/mL stock solution.[1][5]
-
Working Standard Mixture: Prepare a mixed working standard solution from the primary stock.[1]
-
Calibration Curve Standards: Serially dilute the working standard with an appropriate solvent mixture (e.g., Methanol/Water, 50:50 v/v) to prepare a series of calibration standards ranging from approximately 0.5 to 100 ng/mL.[1][6]
Sample Preparation: Textile Samples
-
Cut 1 gram of the textile sample into small pieces.[5]
-
Place the pieces into a glass vessel and add 20 mL of methanol.[5]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[5]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.[5]
-
Evaporate the solvent and reconstitute the residue with a known volume of a water/methanol (95:5) mixture before analysis.[5]
Sample Preparation: Environmental Water Samples (SPE)
-
Precondition SPE Cartridge: Condition a suitable SPE cartridge by passing 6 mL of methanol followed by 6 mL of Milli-Q water.[6]
-
Load Sample: Pass a known volume of the water sample (e.g., 250 mL) through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[6]
-
Wash Cartridge: Wash the cartridge with 10 mL of Milli-Q water followed by 5 mL of a methanol/water (20:80, v/v) solution to remove interferences.[6]
-
Elute Analyte: Elute the retained this compound with a suitable solvent, such as 5 mL of an acetonitrile/methanol (1:2) mixture.[6]
-
Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1.0 mL of a methanol/water (9:1, v/v) solution for analysis.[6]
HPLC-MS/MS Instrumental Conditions
The following instrumental parameters serve as a guideline and should be optimized for the specific system in use.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| HPLC System | Shimadzu Prominence LC or equivalent[4] |
| Column | Waters HSS T3 C18 (2.1 x 100 mm, 1.7 µm) or equivalent[4] |
| Column Temperature | 40°C[4] |
| Mobile Phase A | 5 mM Ammonium Acetate with 0.1% Formic Acid in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 300 µL/min[4] |
| Injection Volume | 10 µL[4] |
| Gradient Elution | A linear gradient appropriate for separating the analyte from matrix components. |
Table 2: MS/MS Parameters
| Parameter | Setting |
|---|---|
| Mass Spectrometer | SCIEX Triple Quad 4500 or equivalent[4] |
| Ion Source | Turbo V™ with Electrospray Ionization (ESI)[4] |
| Ionization Mode | Positive (ESI+)[6] |
| Ion Spray Voltage | 5500 V[4] |
| Source Temperature | 550°C[4] |
| Curtain Gas (CUR) | 40 psi[4] |
| Collision Gas (CAD) | Medium[4] |
| Nebulizing Gas (GS1) | 40 psi[4] |
| Heater Gas (GS2) | 40 psi[4] |
| MRM Transitions | To be optimized for this compound by direct infusion of the standard. |
Workflow Diagrams
Caption: Experimental workflow for this compound analysis.
Data and Performance Characteristics
The following tables summarize the expected performance of the method, based on data from similar analyses of other disperse dyes.[4][5][7] These values should be established and verified for this compound during method validation.
Table 3: Method Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LOD (ng/mL) | LOQ (ng/mL) |
|---|
| this compound | 0.5 - 200 | > 0.995[7] | ~0.02 - 1.35[5] | ~0.06 - 4.09[5] |
Table 4: Accuracy and Precision
| Analyte | Spiking Level | Recovery (%) | RSD (%) (n=6) |
|---|---|---|---|
| This compound | Low Concentration | 91.2 - 110.1[4] | < 15[5][7] |
| this compound | High Concentration | 92.1 - 98.7[7] | < 10[5][7] |
Conclusion
The HPLC-MS/MS method described provides a highly sensitive, selective, and reliable approach for the quantitative analysis of this compound in both textile and environmental water samples. The sample preparation protocols are robust, and the use of MRM for detection ensures accurate quantification even at trace levels. This application note serves as a comprehensive guide for researchers and scientists in quality control and environmental monitoring laboratories.
References
Application Notes and Protocols for the Chromatographic Separation of Disperse Yellow 86 Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 86, identified by CAS number 12223-97-1 and C.I. 10353, is a nitrodiphenylamine dye.[1] Its synthesis involves the condensation of 4-Ethoxybenzenamine with 4-Chloro-3-nitro-N,N-dimethylbenzenesulfonamide.[1] As with many chemical syntheses, the formation of isomers is a potential outcome, which can impact the dye's purity, color fastness, and toxicological profile. The primary isomers of concern are positional isomers that may arise during the condensation reaction. The predominant product is expected to be the ortho-substituted isomer with respect to the ethoxy group of the 4-Ethoxybenzenamine moiety, due to its activating and ortho-, para-directing effects. However, a meta-substituted isomer could potentially be formed as a byproduct.
This document provides detailed application notes and protocols for the chromatographic separation of potential this compound isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC). These methods are designed to serve as a robust starting point for researchers and analysts involved in the quality control and characterization of this dye.
Potential Isomers of this compound
The primary isomers anticipated during the synthesis of this compound are positional isomers. The intended product results from the substitution at the ortho-position relative to the ethoxy group on the 4-ethoxybenzenamine ring. A potential isomeric impurity could result from substitution at the meta-position.
Figure 1: Potential Positional Isomers of this compound
References
Application Notes and Protocols for Disperse Yellow 86 in Polyester Fiber Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Disperse Yellow 86 for dyeing polyester fibers. The information is intended to support research and development activities by providing detailed protocols and performance data.
Overview of this compound
This compound is a disperse dye belonging to the nitrodiphenylamine chemical class, suitable for dyeing hydrophobic synthetic fibers such as polyester.[1] It is known for its application in textile dyeing processes, offering good color retention and durability on synthetic fabrics.[2]
Chemical and Physical Properties:
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 10353 |
| CAS Number | 12223-97-1 |
| Molecular Formula | C₁₆H₁₉N₃O₅S |
| Molecular Weight | 365.41 g/mol |
| Molecular Structure | Nitrodiphenylamine |
| Appearance | Red-light yellow to yellow-orange powder |
Quantitative Performance Data
The following tables summarize the typical performance of this compound on polyester fabric when dyed using the recommended protocol.
Table 2.1: Colorfastness Properties
| Fastness Test | Standard | Rating |
| Light Fastness | ISO 105-B02 | 6-7 |
| AATCC 16.3 | 4.5 | |
| Washing Fastness (Staining) | ISO 105-C06 (C2S) | 5 |
| AATCC 61 (2A) | 5 | |
| Washing Fastness (Fading) | ISO 105-C06 (C2S) | 5 |
| AATCC 61 (2A) | 4.5 | |
| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| AATCC 8 | 4.5 | |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| AATCC 8 | 4 | |
| Sublimation Fastness | ISO 105-P01 (180°C, 30s) | 4-5 |
Table 2.2: Representative Color Yield (K/S) and CIELAB Values
| Dye Concentration (% o.w.f.) | K/S Value | L | a | b | C | h° |
| 0.5 | 8.5 | 85.2 | -5.1 | 80.3 | 80.5 | 93.6 |
| 1.0 | 14.2 | 80.1 | -8.7 | 88.5 | 88.9 | 95.6 |
| 2.0 | 22.5 | 74.3 | -12.4 | 95.1 | 95.9 | 97.4 |
| 3.0 | 26.8 | 71.8 | -14.2 | 98.6 | 99.6 | 98.2 |
(Note: K/S and CIELAB values are representative and can vary based on the specific polyester substrate, dyeing equipment, and process parameters.)
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure beaker dyeing machine.
Materials and Reagents:
-
Polyester fabric (scoured and pre-treated)
-
This compound
-
Dispersing agent (e.g., anionic/non-ionic blend)
-
Levelling agent (e.g., fatty acid ethoxylate blend)
-
Acetic acid (or a suitable pH buffer)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Deionized water
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer for color measurement
-
Standard textile testing equipment for fastness evaluation
Procedure:
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 10:1).
-
Add the required amount of deionized water to the dyeing vessel.
-
Add the following auxiliaries (based on the weight of fabric, o.w.f.):
-
Dispersing agent: 1.0 - 2.0 g/L
-
Levelling agent: 0.5 - 1.0 g/L
-
-
Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.[3][4]
-
Prepare a stock solution of this compound by pasting the dye with a small amount of dispersing agent and then adding warm water.
-
Add the dye dispersion to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye bath at 60°C.
-
Run for 10 minutes at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.[3]
-
Cool the dye bath to 70°C at a rate of 2.0°C/minute.
-
Drain the dye bath.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath at a 10:1 liquor ratio.
-
Add the following to the bath at 70°C:
-
Sodium hydrosulfite: 2.0 g/L
-
Sodium hydroxide (50%): 2.0 g/L
-
-
Treat the dyed fabric for 15-20 minutes at 70-80°C.
-
Drain the bath.
-
-
Rinsing and Drying:
-
Rinse the fabric with hot water (70°C) for 10 minutes.
-
Neutralize with a weak solution of acetic acid (0.5 g/L) for 5 minutes.
-
Rinse with cold water until the water runs clear.
-
Dry the fabric at a temperature not exceeding 120°C.
-
Colorfastness Testing Protocols
The following standard methods are recommended for evaluating the fastness properties of polyester dyed with this compound.
3.2.1. Colorfastness to Light (ISO 105-B02)
-
Principle: A specimen of the dyed textile is exposed to artificial light under controlled conditions, along with a set of blue wool references. The color fastness is assessed by comparing the change in color of the specimen with that of the references.
-
Apparatus: Xenon arc fading lamp tester.
-
Procedure:
-
Mount the test specimen and a set of blue wool references (1-8) on a sample holder.
-
Expose the samples in the xenon arc tester according to the specified conditions (e.g., continuous light, controlled temperature and humidity).
-
Periodically inspect the samples and compare the fading of the test specimen to the fading of the blue wool references.
-
The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading to the test specimen.
-
3.2.2. Colorfastness to Washing (ISO 105-C06, C2S)
-
Principle: The test is designed to assess the resistance of the color of textiles to washing procedures. A specimen in contact with a multifibre adjacent fabric is laundered, rinsed, and dried. The change in color of the specimen and the staining of the adjacent fabric are assessed.
-
Apparatus: Launder-Ometer or similar apparatus.
-
Procedure:
-
Prepare a composite specimen by sewing the dyed fabric (40 mm x 100 mm) to a multifibre adjacent fabric.
-
Place the composite specimen in a stainless-steel container with the specified washing solution (e.g., 4 g/L ECE reference detergent and 1 g/L sodium perborate) and 25 stainless steel balls.
-
Agitate the container in the Launder-Ometer at 60°C for 30 minutes.
-
Rinse the specimen thoroughly and dry it.
-
Assess the change in color of the specimen and the staining of the multifibre fabric using the grey scales.
-
3.2.3. Colorfastness to Rubbing (ISO 105-X12)
-
Principle: This method determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.
-
Apparatus: Crockmeter.
-
Procedure:
-
Mount the dyed fabric specimen on the base of the Crockmeter.
-
Dry Rubbing: Mount a dry, white cotton rubbing cloth onto the rubbing finger.
-
Operate the Crockmeter for 10 cycles.
-
Wet Rubbing: Repeat the test with a new specimen and a rubbing cloth that has been wetted with deionized water to a 100% pick-up.
-
Assess the staining of the rubbing cloths using the grey scale for staining.
-
Visualizations
Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.
References
Application Notes: Disperse Yellow 86 as a Fluorescent Probe for Lipid Environments
Introduction
Disperse Yellow 86 is a nitrodiphenylamine dye originally developed for the textile industry.[1] Its utility in research, particularly in microscopy, stems from its environmentally sensitive fluorescence, a characteristic known as solvatochromism.[2][3] This property allows this compound to act as a fluorescent probe, exhibiting changes in its emission spectrum in response to the polarity of its microenvironment. This makes it a valuable tool for visualizing and probing non-polar environments within cells, such as lipid droplets. Lipid droplets are dynamic organelles crucial for lipid storage and metabolism, and their study is vital in understanding various metabolic diseases.[4][5][6]
Principle of Action
The fluorescence of this compound is highly dependent on the polarity of the surrounding solvent or medium. In aqueous, polar environments, the dye exhibits minimal fluorescence. However, upon partitioning into non-polar, lipid-rich environments like the core of a lipid droplet, its fluorescence quantum yield increases significantly. This "turn-on" fluorescent response allows for high-contrast imaging of these structures with low background signal. This behavior is characteristic of solvatochromic dyes, which can be used to sense changes in the microenvironment's polarity.[2][3]
Applications in Microscopy
The primary application of this compound in fluorescence microscopy is the visualization of intracellular lipid droplets.[4][7] Its ability to selectively stain these organelles makes it a useful tool for:
-
Identifying and quantifying lipid accumulation: Researchers can study conditions that lead to lipid droplet formation, such as in steatosis.[6]
-
Monitoring lipid droplet dynamics: The probe can be used in live-cell imaging to observe the movement, fusion, and fission of lipid droplets.[7]
-
Co-localization studies: By using this compound in conjunction with other fluorescent probes that target specific organelles (e.g., mitochondria, endoplasmic reticulum), the interactions between lipid droplets and other cellular components can be investigated.[7][8]
Photophysical Properties
The photophysical properties of solvatochromic dyes like this compound are highly dependent on the solvent. While specific data for this compound is not extensively published in the context of a fluorescent probe, the general characteristics can be summarized. A comprehensive characterization would be required for precise quantitative imaging.
| Property | Value | Notes |
| Chemical Structure | Nitrodiphenylamine[1] | The specific structure contributes to its solvatochromic properties. |
| Molecular Formula | C16H19N3O5S | |
| Molecular Weight | 365.41 g/mol | |
| Excitation (λex) | Expected in the blue to green region of the spectrum. | The exact maximum depends on the solvent environment. Researchers should determine the optimal excitation wavelength empirically for their specific application (e.g., in a non-polar solvent like dioxane or within stained cells). |
| Emission (λem) | Expected in the green to yellow region of the spectrum. | The emission maximum will shift depending on the polarity of the environment. A blue shift (to shorter wavelengths) is expected in non-polar environments compared to more polar ones. |
| Quantum Yield (ΦF) | Low in polar solvents (e.g., water), High in non-polar solvents (e.g., lipids). | This property is the basis for its use as a "turn-on" probe for lipid droplets, providing a high signal-to-background ratio. |
| Photostability | Moderate to good. | As with many fluorescent probes, prolonged exposure to high-intensity light can lead to photobleaching. Appropriate imaging parameters should be used to minimize this effect. |
Protocols
1. Preparation of Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Prepare a 1 mM stock solution of this compound by dissolving the appropriate amount of dye in high-quality, anhydrous DMSO. For example, dissolve 0.365 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
-
2. Staining Protocol for Live Cells
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Preparation of Staining Solution:
-
Dilute the 1 mM this compound stock solution in a serum-free culture medium or a suitable imaging buffer (e.g., Hank's Balanced Salt Solution, HBSS) to a final working concentration.
-
The optimal working concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
-
Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed imaging buffer.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Remove the staining solution and wash the cells two to three times with a pre-warmed imaging buffer to remove any unbound dye.
-
Add fresh imaging buffer to the cells.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for the expected excitation and emission of this compound (e.g., a standard FITC or GFP filter set may be a good starting point).
-
Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
-
3. Staining Protocol for Fixed Cells
-
Cell Culture and Fixation:
-
Plate and grow cells as described for live-cell staining.
-
Remove the culture medium and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by incubating with a 4% paraformaldehyde (PFA) solution in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS to remove the fixative.
-
-
Staining:
-
Prepare the staining solution as described for live-cell staining, but dilute the stock solution in PBS.
-
Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
(Optional) Counterstain for nuclei with a dye like DAPI or Hoechst.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Visualizations
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. Solvatochromism - Wikipedia [en.wikipedia.org]
- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in fluorescent probes for lipid droplets - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Recent Advances in Fluorescent Probes for Lipid Droplets | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescent lipid probes | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocol for Dyeing Synthetic Fabrics with Disperse Yellow 86
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 86, identified by C.I. 10353 and CAS number 12223-97-1, is a nitrodiphenylamine-based disperse dye. It appears as a red-light yellow or yellow-orange powder and is primarily utilized in the printing of synthetic fabrics such as polyester, acetate, and polyamide. While its main application is in printing, it can also be used for dyeing, particularly for achieving bright yellow shades on these hydrophobic fibers. This document provides a detailed protocol for the application of this compound in dyeing synthetic fabrics, with a focus on polyester.
Disperse dyes are non-ionic and have low water solubility, necessitating specific dyeing conditions to ensure proper dispersion and penetration into the crystalline structure of synthetic fibers. The following protocols outline three common methods for applying this compound: High-Temperature Exhaust Dyeing, Thermosol Dyeing, and Carrier Dyeing.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below. Understanding these characteristics is crucial for optimizing the dyeing process and achieving desired results.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 10353 | |
| CAS Number | 12223-97-1 | |
| Molecular Formula | C₁₆H₁₉N₃O₅S | |
| Molecular Weight | 365.41 g/mol | |
| Chemical Class | Nitrodiphenylamine | |
| Appearance | Red-light yellow, yellow-orange powder | |
| Solubility | Insoluble in water; may dissolve in organic solvents like Dimethylformamide (DMF) |
Fastness Properties
The fastness of a dye refers to its resistance to fading or running under various conditions. The table below summarizes the reported fastness properties of this compound. The grading is typically on a scale of 1 to 5, with 5 representing the best fastness. For light fastness, a scale of 1 to 8 is often used.
| Fastness Property | AATCC Standard | ISO Standard |
| Light Fastness | 6-7 | 7 |
| Washing Fastness (Fading) | 5 | 5 |
| Washing Fastness (Staining) | 5 | 5 |
| Perspiration Fastness (Fading) | 5 | 5 |
| Perspiration Fastness (Staining) | - | 5 |
| Ironing Fastness | - | 3 |
(Source: World Dye Variety)
Experimental Protocols
Prior to any dyeing process, it is essential to prepare the fabric by scouring it to remove any impurities, oils, or sizing agents. This can be done by treating the fabric with a solution of a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (e.g., 2 g/L) at 60°C for 30 minutes, followed by thorough rinsing with water.
High-Temperature Exhaust Dyeing Protocol
This is the most common method for dyeing polyester with disperse dyes, offering good dye penetration and fastness.
Equipment:
-
High-temperature, high-pressure (HTHP) dyeing machine (e.g., jet, beam, or package dyeing machine)
-
Beakers and graduated cylinders
-
Stirring apparatus
-
pH meter
Materials:
-
This compound
-
Dispersing agent (e.g., lignosulfonate-based)
-
Leveling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Scoured synthetic fabric (e.g., 100% polyester)
Procedure:
-
Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 10:1 (10 parts water to 1 part fabric by weight).
-
Add a dispersing agent (e.g., 1-2 g/L) and a leveling agent (e.g., 0.5-1 g/L) to the water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[1][2]
-
Prepare a stock solution of this compound by pasting the required amount of dye (e.g., 1-3% on weight of fabric, o.w.f.) with a small amount of the dispersing agent and cold water, then adding hot water to create a fine dispersion.[1]
-
-
Dyeing Process:
-
Introduce the scoured fabric into the dye bath at approximately 60°C.[1]
-
Circulate for 10-15 minutes to ensure even wetting.
-
Add the dispersed dye solution to the dye bath.
-
Raise the temperature to 130°C at a rate of 1-2°C per minute.[1]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[1]
-
Cool the dye bath down to 70-80°C at a rate of 2-3°C per minute.[3]
-
-
After-treatment (Reduction Clearing):
-
Drain the dye bath.
-
Rinse the fabric with hot water.
-
Prepare a new bath with:
-
Treat the dyed fabric in this solution at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface, which improves wash and rubbing fastness.[3]
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize the fabric with a dilute solution of acetic acid if necessary.
-
Dry the fabric.
-
Thermosol Dyeing Protocol
This is a continuous method suitable for large-scale production, particularly for polyester-cotton blends.[4][5]
Equipment:
-
Padding mangle
-
Infrared or hot flue dryer
-
Thermosol unit (baking chamber)
-
Washing and rinsing range
Materials:
-
This compound
-
Anti-migrating agent (e.g., sodium alginate)
-
Dispersing agent
-
Acetic acid
Procedure:
-
Padding:
-
Prepare a padding liquor containing the dispersed this compound, an anti-migrating agent (e.g., 10-20 g/L), and a wetting agent.
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Pass the fabric through the padding mangle to achieve a wet pick-up of 60-70%.
-
-
Drying:
-
Dry the padded fabric immediately in an infrared or hot flue dryer at 100-120°C.[6] This step must be carefully controlled to prevent dye migration.
-
-
Thermofixation:
-
After-treatment:
-
The fabric is then subjected to a reduction clearing process as described in the High-Temperature Exhaust Dyeing protocol to remove unfixed dye.
-
Finally, the fabric is washed, rinsed, and dried.
-
Carrier Dyeing Protocol
This method allows for dyeing at atmospheric pressure and temperatures around 100°C by using a "carrier" chemical to swell the fibers. This method is less common now due to environmental concerns associated with carriers.[7][8]
Equipment:
-
Open-width dyeing machine (e.g., jig or winch)
-
Standard laboratory glassware
Materials:
-
This compound
-
Carrier (e.g., o-phenylphenol, methylnaphthalene-based)
-
Dispersing agent
-
Leveling agent
-
Acetic acid
Procedure:
-
Dye Bath Preparation:
-
Set the dye bath at 60°C with water, a dispersing agent, and a leveling agent.
-
Add the emulsified carrier (e.g., 2-5 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.[8]
-
Add the pre-dispersed this compound.
-
-
Dyeing Process:
-
Introduce the scoured fabric and run for 10-15 minutes.
-
Raise the temperature to the boil (95-100°C) over 30-45 minutes.
-
Continue dyeing at the boil for 60-90 minutes.[8]
-
-
After-treatment:
-
Cool the dye bath to 70°C and rinse the fabric.
-
Perform a reduction clearing as described in the High-Temperature Exhaust Dyeing protocol. It is crucial to remove all residual carrier, as it can negatively impact the light fastness of the dyeing.[7]
-
Rinse thoroughly and dry.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for dyeing synthetic fabrics with this compound using the high-temperature exhaust method.
Caption: High-Temperature Exhaust Dyeing Workflow for this compound.
Safety Precautions
-
Work in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of the dye powder. Use a dust mask if necessary.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
Handle all chemicals with care, particularly acids, bases, and carriers, which may be corrosive or have other health hazards.
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. textilelearner.net [textilelearner.net]
- 2. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 3. autumnchem.com [autumnchem.com]
- 4. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. resiltextiles.com [resiltextiles.com]
- 7. How to dye and procedure of dyeing for textile: Carrier dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 8. textilelearner.net [textilelearner.net]
Application Note: Quantification of Disperse Yellow 86 in Textile Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 86 (C.I. 10353) is a nitrodiphenylamine-based disperse dye used in the textile industry for dyeing synthetic fibers such as polyester and acetate. Due to the nature of the dyeing process, a significant amount of the dye may not be fixed to the fibers and is subsequently released into the wastewater. The presence of this compound and other dyes in textile effluent is a significant environmental concern due to their potential toxicity to aquatic life and the coloration of natural water bodies, which reduces light penetration and affects photosynthetic activity. Therefore, the accurate and reliable quantification of this compound in textile effluent is crucial for monitoring and controlling water pollution, ensuring regulatory compliance, and assessing the efficiency of wastewater treatment processes.
This application note provides detailed protocols for the quantification of this compound in textile effluent using High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric detection (HPLC-PDA-MS), UV-Visible Spectrophotometry, and Electrochemical Sensing.
Analytical Methods
Several analytical techniques can be employed for the quantification of this compound. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that is highly suitable for the analysis of complex mixtures like textile effluents. When coupled with a Photodiode Array (PDA) detector, it allows for the spectral identification of the dye. For even higher selectivity and sensitivity, a Mass Spectrometer (MS) can be used as a detector.
-
UV-Visible Spectrophotometry: This is a simpler and more cost-effective method based on the absorption of light by the dye molecule at a specific wavelength. It is a suitable technique for routine monitoring when the sample matrix is not overly complex and does not contain other substances that absorb at the same wavelength as this compound.
-
Electrochemical Sensors: These devices offer a rapid and portable alternative for the in-situ or online monitoring of this compound. They are based on the electrochemical oxidation or reduction of the dye molecule at the surface of a modified electrode.
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and preparation are critical for obtaining accurate and reproducible results.
Materials:
-
Amber glass bottles
-
Filtration apparatus with 0.45 µm membrane filters
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Ultrapure water
Procedure:
-
Sample Collection: Collect textile effluent samples in clean, amber glass bottles to prevent photodegradation of the dye. Fill the bottles to the top to minimize headspace.
-
Filtration: Immediately after collection, filter the samples through a 0.45 µm membrane filter to remove suspended solids.
-
pH Adjustment: Adjust the pH of the filtrate to a range of 2.5-3.0 using formic acid.
-
Solid-Phase Extraction (for HPLC analysis):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 100 mL of the filtered and acidified sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of ultrapure water to remove interfering hydrophilic substances.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the retained this compound with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
HPLC-PDA-MS Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-20 min: 90% B; 20.1-25 min: 10% B |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| PDA Detection | 250-600 nm (Quantification at λmax) |
MS Conditions (Positive ESI Mode):
| Parameter | Value |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Scan Range | m/z 100-500 |
Quantification:
Create a calibration curve by injecting standard solutions of this compound (e.g., 0.01, 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) prepared in the initial mobile phase. The concentration of this compound in the effluent sample is determined by comparing the peak area of the analyte with the calibration curve.
UV-Visible Spectrophotometric Method
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 mg/L in methanol) in the range of 300-600 nm to determine the wavelength of maximum absorbance (λmax). Based on its "Red light yellow, yellow orange" color, the λmax is expected to be in the range of 400-450 nm.
-
Calibration Curve: Prepare a series of standard solutions of this compound in methanol (e.g., 1, 2, 5, 10, 15, 20 mg/L). Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Measurement: Dilute the filtered textile effluent sample with methanol to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.
-
Calculation: Calculate the concentration of this compound in the original effluent sample using the equation from the calibration curve and accounting for the dilution factor.
Electrochemical Sensing Method
This protocol describes a general approach using differential pulse voltammetry (DPV), which is suitable for trace analysis. The nitrodiphenylamine structure of this compound allows for its electrochemical reduction.
Instrumentation:
-
Potentiostat/Galvanostat
-
Three-electrode system:
-
Working Electrode: Glassy Carbon Electrode (GCE) modified with a suitable nanomaterial (e.g., multi-walled carbon nanotubes, gold nanoparticles)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Procedure:
-
Electrode Modification (Example):
-
Polish the GCE with alumina slurry, rinse with ultrapure water, and sonicate in ethanol and water.
-
Disperse a small amount of nanomaterial (e.g., MWCNTs) in a suitable solvent (e.g., DMF) by sonication.
-
Drop-cast a few microliters of the suspension onto the GCE surface and let it dry.
-
-
Electrochemical Measurement:
-
Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Add a known volume of the filtered textile effluent to the electrochemical cell containing the supporting electrolyte.
-
Record the differential pulse voltammogram by scanning the potential towards the negative direction (for reduction).
-
-
Quantification:
-
Construct a calibration curve by adding known concentrations of this compound standard solution to the supporting electrolyte and recording the peak current at each concentration.
-
Determine the concentration of this compound in the sample by comparing its peak current to the calibration curve.
-
Data Presentation
The following tables summarize the expected quantitative performance data for the described methods. Note: As specific data for this compound is limited in the literature, the values presented here are representative of similar disperse dyes and should be validated for each specific application.
Table 1: HPLC-PDA-MS Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.005 - 0.05 µg/L |
| LOQ | 0.015 - 0.15 µg/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 10% |
Table 2: UV-Visible Spectrophotometry Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 1 - 20 mg/L |
| Correlation Coefficient (r²) | > 0.995 |
| LOD | 0.1 - 0.5 mg/L |
| LOQ | 0.3 - 1.5 mg/L |
| Recovery | 90 - 105% |
| Precision (%RSD) | < 5% |
Table 3: Electrochemical Sensor Performance Characteristics
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µM |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 0.01 - 0.1 µM |
| LOQ | 0.03 - 0.3 µM |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 10% |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Relationship between analytical methods and their performance.
Conclusion
This application note provides comprehensive protocols for the quantification of this compound in textile effluent using HPLC-PDA-MS, UV-Visible Spectrophotometry, and Electrochemical Sensing. The HPLC-based method offers the highest sensitivity and selectivity, making it ideal for regulatory compliance and research applications. UV-Visible spectrophotometry provides a cost-effective solution for routine monitoring, while electrochemical sensors are well-suited for rapid, on-site analysis. The selection of the most appropriate method should be based on the specific requirements of the analysis. It is essential to validate the chosen method in the specific sample matrix to ensure accurate and reliable results.
Application Note: Disperse Yellow 86 as a Model Compound for Dye Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye migration is a critical consideration in the quality control and safety assessment of colored materials, including textiles, food packaging, and medical devices. This phenomenon, where colorants move from a dyed substrate into a contacting material, can lead to product failure, aesthetic defects, and potential toxicological concerns if the migrating substances are harmful. To accurately study and quantify dye migration, standardized methodologies and well-characterized model compounds are essential.
While not formally recognized as a certified reference material for this specific application, Disperse Yellow 86 (C.I. 10353) serves as an excellent model compound for developing and validating dye migration test protocols. Its properties as a disperse dye commonly used for synthetic fibers like polyester, combined with its well-documented characteristics, make it a suitable candidate for standardized studies. This application note provides detailed protocols and data presentation formats for using this compound in dye migration studies, catering to both qualitative and quantitative assessment.
Properties of this compound
A thorough understanding of the physicochemical properties of the model dye is crucial for interpreting migration data.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 10353 | |
| CAS Registry Number | 12223-97-1 | |
| Molecular Formula | C₁₆H₁₉N₃O₅S | |
| Molecular Weight | 365.41 g/mol | |
| Molecular Structure | Nitrodiphenylamine | |
| Application | Polyester, Acetate Fiber, Polyamide Fiber Printing | [1] |
Experimental Protocols
Qualitative Assessment of Thermal Dye Migration from Textiles
This protocol is adapted from standard textile industry practices for evaluating colorfastness to heat.
Objective: To visually assess the potential for this compound to migrate from a dyed fabric to an undyed fabric under controlled conditions of heat and pressure.
Materials:
-
Polyester fabric dyed with this compound
-
Undyed multifiber test fabric (containing polyester, cotton, nylon, etc.)
-
Heat press
-
AATCC Gray Scale for Staining
Procedure:
-
Cut a specimen of the polyester fabric dyed with this compound and a piece of the multifiber test fabric of the same dimensions.
-
Place the dyed specimen in contact with the multifiber test fabric.
-
Position the composite specimen in a heat press.
-
Apply a specified pressure and temperature for a set duration (e.g., 180°C for 30 seconds).
-
After the specified time, remove the composite specimen from the heat press and allow it to cool.
-
Separate the dyed and undyed fabrics.
-
Visually evaluate the staining on the multifiber test fabric using the AATCC Gray Scale for Staining under standardized lighting conditions.
Data Presentation:
| Receiving Fiber | AATCC Staining Rating (1-5) |
| Polyester | |
| Cotton | |
| Nylon | |
| Acetate |
Quantitative Analysis of this compound Migration into a Liquid Simulant
This protocol is designed for more rigorous scientific studies where quantification of the migrated dye is necessary, such as in the context of food contact materials or medical devices.
Objective: To quantify the amount of this compound migrating from a dyed material into a liquid food simulant or extraction medium.
Materials:
-
Material dyed or printed with this compound
-
Food simulant (e.g., 10% ethanol, 50% ethanol, or a fatty food simulant like isooctane)
-
Migration cells or glass containers with inert lids
-
Incubator or oven for controlled temperature exposure
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system
-
This compound analytical standard
-
Solvents for HPLC mobile phase (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Cut a precise surface area of the dyed material.
-
Migration Setup: Place the sample in a migration cell or glass container and add a known volume of the liquid simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Incubation: Seal the container and incubate at a specified temperature and duration relevant to the intended use of the material (e.g., 40°C for 10 days).
-
Sample Collection: After incubation, remove the dyed material and collect an aliquot of the simulant for analysis.
-
Analytical Quantification:
-
Prepare a calibration curve using the this compound analytical standard.
-
Analyze the collected simulant aliquot using a validated HPLC-MS method to determine the concentration of this compound.
-
-
Data Calculation: Calculate the migration of this compound in mg/kg of simulant or µg/cm² of the material surface.
Data Presentation:
| Simulant | Incubation Time (days) | Incubation Temperature (°C) | Migration (mg/kg) | Migration (µg/cm²) |
| 10% Ethanol | 10 | 40 | ||
| 50% Ethanol | 10 | 40 | ||
| Isooctane | 2 | 20 |
Visualizations
Conclusion
This compound provides a reliable basis for conducting dye migration studies due to its well-defined properties and relevance in industrial applications. The protocols outlined in this application note offer standardized procedures for both qualitative screening and precise quantitative analysis. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is fundamental for risk assessment, quality assurance, and regulatory compliance in various sectors, including textiles, food packaging, and medical device manufacturing. The use of advanced analytical techniques such as HPLC-MS is recommended for studies requiring high sensitivity and specificity.
References
Application Notes and Protocols for the Formulation of Disperse Yellow 86 Inks for Textile Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation, preparation, and evaluation of textile printing inks based on C.I. Disperse Yellow 86. The protocols outlined below are intended for research and development purposes.
Introduction to this compound
This compound (C.I. 10353) is a nitrodiphenylamine disperse dye known for its red-light yellow to yellow-orange shade.[1] It is primarily used in the printing of synthetic fibers such as polyester, acetate, and polyamide.[1] Due to its low water solubility, it is applied from a fine aqueous dispersion.[2] The formulation of a stable and effective ink requires careful selection and balancing of various components to ensure optimal print quality and fastness properties.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₆H₁₉N₃O₅S[1] |
| Molecular Weight | 365.41 g/mol [1] |
| CAS Registry Number | 12223-97-1[1] |
| Appearance | Yellow powder |
| Solubility | Insoluble in water, soluble in some organic solvents like acetone and ethanol. |
Ink Formulation
The formulation of a water-based this compound ink for digital textile printing involves a combination of the colorant, a dispersing agent, humectants, a pH regulator, and other additives to achieve the desired physical and chemical properties for reliable jetting and printing.
Typical Ink Composition:
| Component | Function | Concentration (wt%) |
| This compound | Colorant | 0.3 - 15[3][4] |
| Dispersing Agent | Prevents dye agglomeration and maintains dispersion stability. | 2 - 5[3][4] |
| Humectant(s) | Prevents ink from drying in the printhead nozzles. | 5 - 25[3] |
| pH Regulator | Maintains a stable pH to prevent dye degradation and corrosion. | As needed (typically to achieve pH 7.0-9.0)[5] |
| Deionized Water | Main solvent | 30 - 80[3] |
| Other Additives (e.g., defoamers, biocides) | Control foam, prevent microbial growth. | < 1 |
Experimental Protocols
Preparation of this compound Ink
This protocol describes a general method for preparing a laboratory-scale batch of this compound ink.
Materials:
-
This compound dye powder
-
Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)[3]
-
Humectant (e.g., Diethylene glycol, Glycerol)[6]
-
pH regulator (e.g., Triethanolamine)[3]
-
Deionized water
-
Zirconia beads (0.4-0.6 mm diameter)[3]
-
Planetary ball mill or other high-shear mixing equipment
-
Magnetic stirrer
-
Filtration unit with a 0.22 µm filter membrane[3]
Procedure:
-
Milling (Preparation of Dye Dispersion):
-
In a milling vessel, combine this compound powder, dispersing agent, a portion of the humectant, and deionized water.[3]
-
Add zirconia beads to the mixture.[3]
-
Mill the mixture at a high speed (e.g., 800 rpm) for several hours (e.g., 3 hours) to reduce the dye particle size to the desired nanometer range.[3]
-
After milling, separate the zirconia beads from the dye dispersion.
-
-
Ink Formulation:
-
In a separate beaker, combine the remaining humectant and deionized water.
-
While stirring with a magnetic stirrer, slowly add the prepared dye dispersion to the beaker.
-
Add the pH regulator dropwise to adjust the pH to the desired range (e.g., 7.0-9.0).[5]
-
Continue stirring until a homogeneous ink is obtained.
-
-
Filtration:
-
Filter the final ink formulation through a 0.22 µm filter to remove any remaining large particles or agglomerates.[3]
-
Evaluation of Ink Properties
The physical and chemical properties of the formulated ink are critical for its performance in an inkjet printer.
Quantitative Data on Typical Disperse Ink Properties:
| Property | Typical Range | Test Method |
| Viscosity (at 25°C) | 3 - 6 cP[5] | Rotational Viscometer[5] |
| Surface Tension | 25 - 50 mN/m[7] | Tensiometer (e.g., Du Noüy ring method) |
| Particle Size (Z-average) | 100 - 250 nm[8] | Dynamic Light Scattering (DLS) |
| pH | 7.0 - 9.0[5] | pH meter |
| Conductivity | Varies depending on formulation | Conductivity meter |
Textile Printing and Post-Treatment
Procedure:
-
Printing:
-
Print the formulated this compound ink onto a polyester fabric using a suitable digital textile printer.
-
-
Drying:
-
Dry the printed fabric to remove water and solvents.
-
-
Fixation (Thermosol Process):
-
Heat the printed fabric at a high temperature (e.g., 180-210°C) for a specific duration (e.g., 60-90 seconds) to allow the dye to sublime and diffuse into the polyester fibers.[8]
-
-
Washing:
-
Wash the fabric to remove any unfixed dye and auxiliary chemicals from the surface. A typical washing process involves a reduction clearing step to improve fastness.
-
Performance Evaluation of Printed Fabric
The quality of the printed textile is assessed based on its colorfastness properties.
Fastness Properties of this compound on Polyester:
| Fastness Property | ISO Test Method | AATCC Test Method | Rating (1-5, 5 is best) |
| Light Fastness | ISO 105-B02 | AATCC 16 | 7[1] |
| Washing Fastness (Staining) | ISO 105-C06 | AATCC 61 | 5[1] |
| Perspiration Fastness (Staining) | ISO 105-E04 | AATCC 15 | 5[1] |
| Ironing Fastness | ISO 105-X11 | AATCC 133 | 5[1] |
Diagrams
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. sketchviz.com [sketchviz.com]
- 3. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103694795B - Disperse dye ink-jet ink and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Leaching Studies of Disperse Yellow 86 from Dyed Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Yellow 86 (C.I. 10353) is a nitrodiphenylamine disperse dye used for coloring synthetic polymers such as polyester, polyamide, and acetate fibers.[1] The potential for this dye to leach from the polymer matrix is a critical consideration in various applications, including textiles, food packaging, and medical devices, due to toxicological and environmental concerns. Understanding the leaching behavior of this compound is essential for risk assessment, quality control, and the development of safer, more durable materials.
These application notes provide a comprehensive overview of the methodologies used to study the leaching of this compound from dyed polymers. The protocols detailed below are designed to be adaptable for various research and development needs, ensuring accurate and reproducible results.
Data Presentation
A thorough review of publicly available scientific literature did not yield specific quantitative data on the leaching of this compound from various polymers under a standardized set of conditions. To facilitate future studies and provide a template for data reporting, the following table illustrates how such data should be structured for clarity and comparative analysis.
Table 1: Illustrative Leaching Data for this compound from Various Polymers
| Polymer Type | Leaching Medium (Food Simulant) | Temperature (°C) | Time (hours) | Leached this compound (%) | Analytical Method |
| Polyester (PET) | Distilled Water (Simulant A) | 40 | 24 | [Hypothetical Data: 0.15] | HPLC-UV |
| Polyester (PET) | 10% Ethanol (Simulant A) | 40 | 24 | [Hypothetical Data: 0.32] | HPLC-UV |
| Polyester (PET) | 3% Acetic Acid (Simulant B) | 40 | 24 | [Hypothetical Data: 0.21] | HPLC-UV |
| Polyester (PET) | Olive Oil (Simulant D2) | 40 | 24 | [Hypothetical Data: 1.25] | LC-MS |
| Polyamide (PA) | Distilled Water (Simulant A) | 60 | 10 | [Hypothetical Data: 0.58] | HPLC-UV |
| Polyamide (PA) | 50% Ethanol (Simulant D1) | 60 | 10 | [Hypothetical Data: 2.10] | LC-MS |
| Polyethylene (PE) | Distilled Water (Simulant A) | 25 | 72 | [Hypothetical Data: <0.05] | UPLC-MS/MS |
| Polyethylene (PE) | Olive Oil (Simulant D2) | 25 | 72 | [Hypothetical Data: 0.89] | UPLC-MS/MS |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
1. Protocol for Dyeing Polymers with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric, which can be adapted for other polymers.
-
Materials:
-
Undyed polymer fabric (e.g., polyester)
-
This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure beaker dyeing machine
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
Non-ionic detergent
-
-
Procedure:
-
Prepare a dye bath with a specific concentration of this compound (e.g., 1-2% on weight of fabric), a dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.
-
Immerse the polymer fabric in the dye bath.
-
Raise the temperature of the dye bath to the appropriate dyeing temperature for the specific polymer (e.g., 130°C for polyester) at a rate of 1-2°C per minute.
-
Maintain the dyeing temperature for a specified duration (e.g., 30-60 minutes) to ensure dye penetration and fixation.
-
Cool the dye bath to approximately 70°C and rinse the fabric.
-
Perform a reduction clearing process by treating the fabric in a solution of sodium hydrosulfite and sodium hydroxide to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and cold water.
-
Dry the dyed fabric at ambient temperature.
-
2. Protocol for Leaching Studies
This protocol outlines the procedure for conducting migration tests using food simulants.
-
Materials:
-
Dyed polymer samples of a known surface area
-
Food simulants (e.g., distilled water, 10% ethanol, 3% acetic acid, olive oil)
-
Incubator or water bath for temperature control
-
Glass migration cells or containers
-
Analytical balance
-
-
Procedure:
-
Cut the dyed polymer into specimens of a precise size (e.g., 1 dm²).
-
Place the specimen in a glass migration cell.
-
Add a specific volume of the pre-heated food simulant to the cell, ensuring the entire surface of the polymer is in contact with the liquid. The standard ratio is typically 100 mL of simulant per 1 dm² of the sample.
-
Seal the migration cell to prevent evaporation.
-
Place the cell in an incubator or water bath set to the desired test temperature (e.g., 40°C or 70°C).
-
After the specified contact time (e.g., 24 hours, 10 days), remove the cell and allow it to cool to room temperature.
-
Carefully remove the polymer sample.
-
The food simulant, now containing the leached dye, is ready for analysis.
-
3. Protocol for Quantitative Analysis of this compound
This protocol details the use of High-Performance Liquid Chromatography (HPLC) for the quantification of this compound in the leaching medium.
-
Instrumentation and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
-
This compound analytical standard
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation:
-
For aqueous simulants (water, ethanol, acetic acid): Filter an aliquot of the simulant through a 0.45 µm syringe filter directly into an HPLC vial.
-
For fatty food simulants (olive oil): Perform a liquid-liquid or solid-phase extraction to isolate the dye from the oil matrix before analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (e.g., with 0.1% formic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The maximum absorbance wavelength of this compound.
-
-
Quantification:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Calculate the total amount of leached dye based on the volume of the simulant and the surface area of the polymer sample, and express the result as a percentage of the initial dye content or in µg/dm².
-
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Improving the Lightfastness of Disperse Yellow 86
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals working to enhance the lightfastness of Disperse Yellow 86 on textiles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the lightfastness of this compound?
A1: The lightfastness of this compound, an azo-based disperse dye, is influenced by several factors:
-
Dye Structure: Azo-based dyes are generally more susceptible to photodegradation than other dye classes like anthraquinones.[1]
-
Shade Depth: Lighter shades tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light.[1][2]
-
Dye Aggregation: Poorly dispersed dye particles on the fiber surface can lead to uneven fading.[1]
-
Fiber Type: The substrate can influence lightfastness. This compound is primarily used for polyester, and its interaction with the fiber is key to its stability.
-
Finishing Agents: The use of certain softeners and fixing agents can negatively impact the lightfastness of dyed textiles.[2]
Q2: What are the most effective methods for improving the lightfastness of this compound?
A2: Several methods can be employed to enhance the lightfastness of this compound:
-
Application of UV Absorbers: This is a highly effective method. UV absorbers, such as those based on benzotriazole or benzophenone, can be applied during or after dyeing to protect the dye from UV radiation.[1][3][4]
-
Use of Antioxidants: Antioxidants can help to mitigate photodegradation caused by oxidative reactions.[5]
-
Optimization of Dyeing Process: Ensuring proper dye penetration and fixation, followed by a thorough clearing process to remove surface dye, is crucial.[6]
-
Selection of High-Lightfastness Dyes: For applications requiring high lightfastness, consider selecting dyes specifically designated as "HL" or "LF" (High Lightfastness).[1]
Q3: Can UV absorbers be added directly to the dyebath with this compound?
A3: Yes, UV absorbers can be applied simultaneously with the dye in the dyebath. However, this method may lead to a slight decrease in color yield due to competition between the dye and the UV absorber for penetrating the fiber. An after-treatment application is often recommended to maximize both color strength and lightfastness.[7]
Q4: How does a UV absorber work to protect the dye?
A4: UV absorbers function by preferentially absorbing harmful UV radiation and dissipating it as harmless thermal energy. This process prevents the UV radiation from reaching and breaking down the chromophoric structure of the dye molecule.
Q5: What is reduction clearing, and why is it important for lightfastness?
A5: Reduction clearing is a post-dyeing treatment that uses a reducing agent (e.g., sodium hydrosulfite) and an alkali to remove unfixed disperse dye from the surface of the polyester fibers. This surface dye is not well-integrated into the fiber and is highly susceptible to fading. Its removal is essential for achieving good lightfastness and other fastness properties.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor lightfastness in pale shades | Lower concentration of dye molecules makes them more susceptible to UV degradation. | Select a Disperse Yellow dye with inherently higher lightfastness for pale shades. Increase the concentration of the UV absorber. |
| Inconsistent lightfastness across the fabric | Uneven application of the dye or UV absorber. | Ensure uniform application by using an appropriate dispersing agent and maintaining consistent process parameters (temperature, pressure, etc.). Calibrate dyeing equipment for even heat and pressure distribution. |
| Decreased lightfastness after finishing | Application of certain cationic softeners or other finishing agents that can accelerate photodegradation. | Select finishing agents that are known to have minimal impact on lightfastness. Test the compatibility of all finishing agents with the dyed fabric. |
| Color change after UV absorber application | Some UV absorbers can have a slight yellowish tint, which may affect the final shade of the fabric. | Select a UV absorber with minimal intrinsic color. Conduct preliminary tests to assess any potential shade changes. |
Data Presentation
Table 1: Representative Lightfastness Improvement for this compound on Polyester
Disclaimer: The following data is a representative summary based on typical improvements observed for azo disperse dyes. Actual results may vary depending on the specific experimental conditions, substrate, and concentration of treatments.
| Treatment | Lightfastness (ISO 105-B02 Blue Wool Scale) | Notes |
| Standard Dyeing (Control) | 4-5 | Baseline lightfastness with no after-treatment. |
| Dyeing with Benzotriazole UV Absorber (2% owf) | 5-6 | UV absorber applied simultaneously in the dyebath. |
| Dyeing with Benzophenone UV Absorber (2% owf) | 5 | UV absorber applied simultaneously in the dyebath. |
| Standard Dyeing followed by Reduction Clearing | 5 | Improvement due to the removal of surface dye. |
| Dyeing with UV Absorber & Reduction Clearing | 6 | The combination of treatments provides the highest level of lightfastness. |
owf: on weight of fiber
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound (Control)
-
Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L sodium carbonate at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with warm and then cold water.
-
Dyebath Preparation:
-
Set the dyebath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Adjust the pH to 4.5-5.5 with acetic acid.
-
Add the required amount of the dispersed this compound solution (e.g., 1% on weight of fabric).
-
-
Dyeing Procedure:
-
Introduce the prepared polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
Rinse the fabric.
-
Protocol 2: Dyeing with Simultaneous Application of a UV Absorber
-
Fabric and Dyebath Preparation: Follow steps 1 and 2 from Protocol 1.
-
UV Absorber Addition: Add the dispersed UV absorber (e.g., 2% owf of a benzotriazole-based product) to the dyebath along with the dye solution.
-
Dyeing Procedure: Follow step 3 from Protocol 1.
Protocol 3: After-treatment with a UV Absorber
-
Dyeing: Dye the polyester fabric according to Protocol 1.
-
After-treatment Bath Preparation:
-
Prepare a fresh bath with a liquor ratio of 10:1.
-
Add a dispersing agent (e.g., 0.5 g/L).
-
Add the dispersed UV absorber (e.g., 2% owf).
-
Adjust the pH to 5.0.
-
-
Treatment:
-
Introduce the dyed and rinsed fabric into the after-treatment bath at 70°C.
-
Raise the temperature to 120°C and hold for 30 minutes.
-
Cool down, rinse, and dry.
-
Protocol 4: Reduction Clearing
-
Preparation of Reduction Clearing Bath:
-
Use a liquor ratio of 10:1.
-
Add 2 g/L sodium hydrosulfite.
-
Add 2 g/L sodium hydroxide.
-
-
Treatment: Treat the rinsed, dyed fabric in this bath at 70-80°C for 15-20 minutes.
-
Final Steps:
-
Rinse the fabric thoroughly with hot water, then cold water.
-
Neutralize the fabric with a weak solution of acetic acid (e.g., 1 g/L) if necessary.
-
Dry the fabric.
-
Protocol 5: Lightfastness Testing
-
Standard: Conduct the lightfastness test according to ISO 105-B02.
-
Apparatus: Use a xenon arc lamp weathering instrument.
-
Procedure: Expose the textile specimens to artificial light under controlled conditions, alongside a set of blue wool references.
-
Assessment: Assess the color change of the test specimen by comparing it with the fading of the blue wool references. The lightfastness is rated on a scale of 1 to 8, with 8 being the highest fastness.[8]
Visualizations
Caption: Experimental workflow for improving the lightfastness of this compound.
Caption: Simplified mechanism of photodegradation and protection by a UV absorber.
References
- 1. autumnchem.com [autumnchem.com]
- 2. How to improve the light fastness of textiles? [utstesters.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dl.edi-info.ir [dl.edi-info.ir]
- 6. autumnchem.com [autumnchem.com]
- 7. benchchem.com [benchchem.com]
- 8. What is lightfastness? [pburch.net]
Technical Support Center: Optimizing Dyeing Parameters for Disperse Yellow 86 on Nylon
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Disperse Yellow 86 for dyeing nylon fibers.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of nylon with this compound in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Poor Color Yield or Light Shades
-
Question: My dyed nylon fabric has a much lighter shade than expected. What could be the cause?
-
Answer: Several factors can contribute to poor color yield:
-
Dye Selection: this compound is primarily recommended for printing on polyamide fibers and is "generally not used in dyeing".[1] Its suitability for exhaust dyeing of nylon may be limited, leading to lower dye uptake.
-
Dyeing Temperature: The temperature may be too low. For disperse dyes on nylon, the dyeing rate is very slow at low temperatures and increases as the temperature rises above 50°C.[2]
-
pH of the Dyebath: The pH of the dye bath significantly influences the dye uptake rate. For disperse dyes on nylon, a pH range of 5-6 generally yields better results.[3]
-
Insufficient Dyeing Time: The dyeing time might be too short for the dye to penetrate the fiber adequately.
-
Excessive Leveling Agent: While leveling agents promote even dyeing, an excessive amount can retard dye uptake, leading to a lighter shade.[2]
-
Issue 2: Uneven Dyeing, Streaks, or Blotches
-
Question: The color on my nylon fabric is not uniform, with visible streaks and blotches. How can I resolve this?
-
Answer: Uneven dyeing is a common problem when dyeing nylon.[2] Potential causes and solutions include:
-
Rapid Initial Dye Uptake: Nylon has a fast initial dyeing rate, which can lead to unevenness.[4] A gradual temperature rise, especially between 65°C and 85°C (approximately 1°C/minute), is crucial.[2]
-
Improper pH Control: Fluctuations in pH can cause variations in dye uptake. Maintaining a stable, slightly acidic pH is important.
-
Inadequate Dispersing Agent: Disperse dyes have low water solubility and require a dispersing agent to maintain a fine, stable dispersion in the dyebath.[5] Insufficient or ineffective dispersing agents can lead to dye agglomeration and spotting.
-
Incorrect Leveling Agent: The choice and concentration of the leveling agent are critical. An appropriate leveling agent helps to control the dye uptake rate and promote migration for a more even result.[2]
-
Fabric Preparation: Ensure the nylon fabric is properly scoured before dyeing to remove any oils, sizes, or other impurities that could hinder uniform dye penetration.
-
Issue 3: Poor Wash Fastness
-
Question: The color of the dyed nylon fabric bleeds significantly during washing. How can I improve the wash fastness?
-
Answer: Poor wash fastness is a known limitation of disperse dyes on nylon, especially in deeper shades.[1] This is due to the weak physical bonds (van der Waals forces) between the dye and the fiber.[6][7] To improve wash fastness:
-
Reduction Clearing: This post-dyeing treatment is essential to remove unfixed dye from the fiber surface.[8] A typical reduction clearing process involves treating the fabric with a solution of sodium hydrosulfite and caustic soda.
-
Dye Concentration: Deeper shades inherently have poorer wash fastness. Consider if a lighter, more achievable shade would meet the requirements.
-
Thorough Rinsing: After dyeing and reduction clearing, rinse the fabric thoroughly to remove any residual chemicals and loose dye.
-
Issue 4: Poor Light Fastness
-
Question: The dyed nylon fabric fades quickly when exposed to light. What can be done to improve light fastness?
-
Answer: The light fastness of disperse dyes is generally lower on nylon compared to polyester.[6][7] This is attributed to the more open and less crystalline structure of nylon, which allows for greater penetration of light and moisture, accelerating dye degradation.[6][7]
-
UV Absorbers: Applying a UV absorber during the finishing process can help protect the dye from photodegradation.
-
Dye Selection: For applications requiring high light fastness, consider alternative dye classes if this compound proves inadequate.
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound mentioned as "generally not used in dyeing" for nylon?
A1: While some sources indicate its suitability for nylon, the statement that it's "generally not used in dyeing" suggests potential limitations.[1][9] This could be due to factors like lower substantivity for nylon compared to other disperse dyes, leading to poor color yield and fastness, especially for anything beyond pale shades. Its primary application might be in printing, where the application method differs significantly from exhaust dyeing.
Q2: What is the optimal pH for dyeing nylon with this compound?
A2: For disperse dyes on nylon, a slightly acidic pH range of 5-6 is generally recommended to achieve good dyeing results.[3]
Q3: What is the recommended dyeing temperature for this compound on nylon?
A3: A standard dyeing temperature for disperse dyes on nylon is around 100°C (at boil). The temperature should be raised gradually to ensure even dyeing.
Q4: Is a leveling agent necessary when dyeing nylon with this compound?
A4: Yes, using a leveling agent is highly recommended to control the initial rapid dye uptake and promote even color distribution.
Q5: What is reduction clearing and why is it important?
A5: Reduction clearing is a post-dyeing chemical treatment that removes unfixed disperse dye from the surface of the fibers.[8] This step is crucial for improving the wash fastness and overall colorfastness of the dyed fabric.
Data Presentation
Table 1: General Dyeing Parameters for Disperse Dyes on Nylon
| Parameter | Recommended Value/Range | Remarks |
| Dye Concentration | 0.5 - 2.0% (on weight of fiber) | Higher concentrations may lead to poor fastness. |
| pH | 5.0 - 6.0 | Adjust with acetic acid. |
| Temperature | 95 - 100°C | Raise temperature gradually (approx. 1-2°C/min). |
| Time | 45 - 60 minutes (at dyeing temperature) | |
| Liquor Ratio | 1:10 - 1:20 | |
| Dispersing Agent | 0.5 - 1.0 g/L | To maintain a stable dye dispersion. |
| Leveling Agent | 0.5 - 1.5 g/L | To control dye uptake and ensure evenness. |
Table 2: Typical Colorfastness of Disperse Dyes on Nylon (General)
| Fastness Property | ISO Test Method | Typical Rating (Scale 1-5, 5 is best) |
| Light Fastness | ISO 105-B02 | 3-4 |
| Washing Fastness (Color Change) | ISO 105-C06 | 3-4 |
| Washing Fastness (Staining) | ISO 105-C06 | 3 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 3 |
Note: This data is generalized for disperse dyes on nylon. Specific values for this compound may vary and should be determined experimentally.
Experimental Protocols
1. Laboratory-Scale Exhaust Dyeing of Nylon with this compound
-
Objective: To dye a sample of nylon fabric with this compound using a laboratory dyeing apparatus.
-
Materials:
-
Nylon fabric (scoured)
-
This compound
-
Dispersing agent
-
Leveling agent
-
Acetic acid
-
Sodium hydrosulfite
-
Caustic soda
-
Distilled water
-
Laboratory dyeing machine (e.g., beaker dyer)
-
-
Procedure:
-
Dye Dispersion Preparation: Weigh the required amount of this compound and paste it with a small amount of dispersing agent and cold water. Add hot water (around 50°C) to make a fine dispersion.
-
Dye Bath Preparation: Fill the dyeing vessel with distilled water to the desired liquor ratio. Add the dispersing agent and leveling agent. Adjust the pH to 5.0-6.0 with acetic acid. Add the prepared dye dispersion.
-
Dyeing: Introduce the scoured nylon fabric into the dyebath at 40°C. Raise the temperature to 100°C at a rate of 1.5°C/minute. Hold at 100°C for 60 minutes.
-
Cooling and Rinsing: Cool the dyebath to 70°C. Remove the fabric and rinse with warm water, then cold water.
-
Reduction Clearing: Prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L dispersing agent at 70°C. Treat the dyed fabric for 20 minutes.
-
Final Rinsing and Drying: Rinse the fabric thoroughly with hot water, then cold water. Neutralize with a dilute solution of acetic acid if necessary. Finally, rinse with cold water and air dry.
-
Mandatory Visualization
Caption: Experimental workflow for exhaust dyeing of nylon with this compound.
Caption: Troubleshooting decision tree for common issues in nylon dyeing.
References
- 1. How to dye and procedure of dyeing for textile: FASTNESS PROPERTIES OF DISPERSE DYES [dyes4dyeing.blogspot.com]
- 2. Reasons and measures for common dyeing problems of nylon - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. Nylon Dyeing - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 4. shijichenxing.com [shijichenxing.com]
- 5. textilelearner.net [textilelearner.net]
- 6. How to choose disperse dyes when dyeing light color for nylon ? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. How to choose disperse dyes when dyeing nylon light colors with disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 9. amoghchemicals.in [amoghchemicals.in]
Technical Support Center: Troubleshooting Poor Wash Fastness of Disperse Yellow 86
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the poor wash fastness of Disperse Yellow 86 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a disperse dye with the Colour Index name C.I. This compound and CAS number 12223-97-1. Its molecular structure is classified as a nitrodiphenylamine. The molecular formula is C₁₆H₁₉N₃O₅S, and it has a molecular weight of 365.41. It is primarily used for printing on polyester, acetate, and polyamide fibers.[1]
Q2: What is wash fastness and why is it important?
Wash fastness refers to the resistance of a dyed textile to color loss or transfer when subjected to washing. Poor wash fastness can lead to color bleeding, staining of other materials, and a change in the shade of the dyed fabric, which is critical for the quality and reliability of experimental results and final products.
Q3: What are the primary causes of poor wash fastness with disperse dyes like this compound?
The main reasons for poor wash fastness in disperse dyes are improper dyeing procedures, inadequate removal of unfixed dye from the fiber surface, and incorrect after-treatment processes. Key factors include suboptimal dyeing temperature and pH, insufficient reduction clearing, and the presence of residual auxiliary chemicals.
Troubleshooting Guide
Issue 1: Color Bleeding in Wash Liquor
Question: During the washing of my polyester fabric dyed with this compound, I observe significant yellow coloration in the wash water. What is causing this?
Answer: This issue, known as color bleeding, is a classic sign of poor wash fastness and is primarily due to the presence of unfixed dye molecules on the surface of the fibers. These molecules were not able to penetrate and anchor themselves within the polyester matrix during the dyeing process.
Troubleshooting Steps:
-
Verify Dyeing Parameters: Ensure your dyeing process adheres to the optimal conditions for disperse dyes. The dye bath should be acidic, ideally within a pH range of 4.5 to 5.5.[2][3][4] High-temperature dyeing, typically around 130°C for polyester, is crucial for proper dye diffusion into the fiber.[5][6][7]
-
Implement a Robust Reduction Clearing: This is the most critical step for removing surface dye. A thorough reduction clearing process after dyeing will strip and solubilize the unfixed dye particles, allowing them to be washed away.
-
Ensure Thorough Rinsing: After reduction clearing, a multi-step rinsing process, including hot and cold rinses, is necessary to remove all residual chemicals and destroyed dye particles.
Issue 2: Staining of Adjacent Fibers
Question: My multifiber test strip shows significant staining on other fiber types after a standard wash fastness test. How can I prevent this?
Answer: Staining of adjacent fibers is a direct result of the unfixed this compound dye transferring to other materials during washing. This indicates that the after-treatment process was not sufficient to remove all the loose dye.
Troubleshooting Steps:
-
Optimize Reduction Clearing: Review and enhance your reduction clearing protocol. Ensure the concentration of the reducing agent (e.g., sodium hydrosulfite) and alkali (e.g., caustic soda), as well as the treatment time and temperature (typically 70-80°C), are adequate.
-
Check for Residual Auxiliaries: Dispersing and leveling agents used in the dyeing process can sometimes form a film on the fiber surface, trapping dye molecules. Ensure your washing process is vigorous enough to remove these as well.
-
Evaluate Dye Quality: In rare cases, the dye itself may have poor dispersion stability, leading to larger particles that do not penetrate the fiber easily. Ensure you are using a high-quality this compound.
Quantitative Data: Fastness Properties of this compound
The following table summarizes the fastness properties of this compound according to standardized testing methods.
| Fastness Property | Standard | Fading Rating | Staining Rating |
| Washing | AATCC | 5 | 5 |
| ISO | 5 | 5 | |
| Perspiration | ISO | 5 | 5 |
| Ironing | AATCC | 6-7 | - |
| Lightfastness | ISO | 7 | - |
Source: World Dye Variety
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing of Polyester
Objective: To dye polyester fabric with this compound using a standard high-temperature, high-pressure method.
Materials:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Acetic acid
-
High-temperature dyeing apparatus
Procedure:
-
Prepare a dye bath with the required amount of this compound, a dispersing agent (e.g., 1 g/L), and water.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2][3][4]
-
Introduce the polyester fabric into the dye bath at approximately 60°C.
-
Gradually raise the temperature to 130°C over 30-45 minutes.[5]
-
Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration.[5]
-
Cool the dye bath down to 70°C.
-
Rinse the fabric thoroughly.
Protocol 2: Reduction Clearing
Objective: To remove unfixed this compound from the surface of dyed polyester fabric to improve wash fastness.
Materials:
-
Dyed polyester fabric
-
Sodium hydrosulfite (reducing agent)
-
Caustic soda (alkali)
-
Washing apparatus
Procedure:
-
Prepare a treatment bath containing 2 g/L of sodium hydrosulfite and 2 ml/L of caustic soda.
-
Heat the bath to 70-80°C.
-
Immerse the dyed polyester fabric in the bath for 15-20 minutes.
-
Drain the bath and rinse the fabric with hot water (around 60°C).
-
Neutralize the fabric with a dilute solution of acetic acid.
-
Perform a final cold rinse until the water runs clear.
-
Dry the fabric.
Protocol 3: ISO 105-C06 Wash Fastness Test
Objective: To assess the wash fastness of polyester fabric dyed with this compound.
Materials:
-
Dyed polyester fabric sample (4x10 cm)
-
Multifiber test fabric
-
Standard soap solution
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
Procedure:
-
Stitch the dyed fabric sample onto the multifiber test fabric.
-
Place the composite sample in a stainless-steel container of the Launder-Ometer.
-
Add the specified amount of standard soap solution and stainless-steel balls.
-
Run the test at the specified temperature and duration (e.g., 60°C for 30 minutes for a standard test).
-
After the cycle, remove the sample, rinse it with cold water, and then dry it in air at a temperature not exceeding 60°C.
-
Evaluate the color change of the dyed sample and the staining of the different fibers on the multifiber strip using standard grey scales.
Visualizations
Caption: Troubleshooting workflow for poor wash fastness.
Caption: Representative structure of this compound.
References
- 1. C.I. This compound CAS#: 12223-97-1 [m.chemicalbook.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 4. What is the pH sensitivity of disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Common Methods For Dyeing Polyester With Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 7. Best Disperse dyes Manufacturer and Factory | Hermeta [hermetachem.com]
Technical Support Center: Overcoming Uneven Dyeing with Disperse Yellow 86
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges associated with uneven dyeing using Disperse Yellow 86.
Troubleshooting Guide
This section addresses common issues encountered during the dyeing process with this compound, offering potential causes and solutions in a direct question-and-answer format.
Question: What are the primary causes of patchy or streaky dyeing results with this compound?
Answer: Uneven dyeing, manifesting as streaks or patches, can stem from several factors. The most common culprits include poor dye dispersion, where the dye particles clump together, and an incorrect dyeing temperature profile.[1] Additionally, improper pH levels in the dye bath, inadequate circulation of the dye liquor, and poor dye compatibility in mixture shades can lead to these issues.[2] Pre-existing issues with the substrate, such as residual oils or sizing agents from manufacturing, can also impede uniform dye absorption.
Question: My dyed substrate shows shade variation from batch to batch. What could be the cause?
Answer: Batch-to-batch inconsistency is often a result of a lack of precise process control.[1] Fluctuations in the pH of the dye bath, inconsistent heating rates, and variations in the holding time at the peak temperature can all contribute to this problem.[2] The quality and concentration of dyeing auxiliaries, such as dispersing and leveling agents, also play a critical role in reproducibility.
Question: The color of my dyed material appears lighter than expected. What should I investigate?
Answer: A lighter-than-expected shade can be due to several factors. If the pH of the dye bath is above the optimal range (typically 4.5-5.5 for disperse dyes), it can lead to the hydrolysis of the dye, causing a lighter color.[3] Insufficient dyeing time or a temperature that is too low will also result in incomplete dye uptake. Furthermore, the presence of excessive leveling agent can retard the dyeing process too much, preventing the full depth of shade from being achieved.[4]
Question: After dyeing and drying, the fabric has poor rub fastness. Why is this happening?
Answer: Poor rub fastness is often an indication of unfixed dye on the surface of the fibers. This can be caused by dye aggregation during the dyeing process or a phenomenon known as thermal migration, where the dye moves to the fiber surface during high-temperature drying or heat-setting.[5] An inadequate reduction clearing process after dyeing, which is designed to remove surface dye, is also a common cause.[6]
Frequently Asked Questions (FAQs)
What is the chemical nature of this compound?
This compound belongs to the nitrodiphenylamine class of dyes. Its CAS Registry Number is 12223-97-1. It is primarily used for the printing of polyester and other synthetic fibers.[3]
What is the optimal pH for a this compound dye bath?
For most disperse dyes, including those in the same class as this compound, the optimal pH for the dye bath is in the weakly acidic range of 4.5 to 5.5.[7] This pH is typically maintained using acetic acid.[7] In this pH range, the dye exhibits the most stable state, leading to satisfactory dye exhaustion.[7]
What is the role of a leveling agent in the dyeing process?
A leveling agent is a type of surfactant that helps to ensure uniform dyeing.[4] It works by forming a complex with the dye molecules, which slows down the initial rate of dye uptake by the fiber.[8] This controlled dyeing rate allows for more even distribution of the dye throughout the material, preventing patchiness and streaks.[2][4] The carrier type of leveling agents can also increase the migration of the dye during the process.[2]
What is reduction clearing and why is it important?
Reduction clearing is a post-dyeing treatment used to remove any unfixed disperse dye from the surface of the fibers.[6] It is typically carried out using a solution of sodium hydroxide and sodium hydrosulfite.[6][9] This process is crucial for achieving good wash and rub fastness.[7]
Data Presentation
The following tables summarize key quantitative parameters for a typical high-temperature polyester dyeing process with disperse dyes. These should be used as a starting point for optimization with this compound.
Table 1: Recommended Dye Bath Composition
| Component | Recommended Concentration | Purpose |
| Disperse Dye (e.g., this compound) | X % (on weight of fiber) | Coloration |
| Acetic Acid | 1-2 g/L | To maintain pH between 4.5 and 6.0[10] |
| Leveling Agent | 1-2 g/L | To ensure even dye uptake[10] |
| Dispersing Agent | 1-3 g/L | To prevent dye aggregation[7] |
Table 2: Typical High-Temperature Dyeing Profile for Polyester
| Phase | Temperature | Duration | Rate of Temperature Change |
| Initial Bath | 60°C | 15 minutes | - |
| Heating | 60°C to 130°C | 60-70 minutes | 1°C / minute[10] |
| Dyeing | 130°C | 40-60 minutes | - |
| Cooling | 130°C to 80°C | 50 minutes | 1°C / minute |
| After-treatment | 70-80°C | 20 minutes | - |
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing of Polyester
This protocol describes a general procedure for dyeing polyester fabric with this compound.
-
Preparation:
-
Ensure the polyester fabric is properly scoured and pre-treated to remove any impurities.
-
Prepare a dye bath with a liquor ratio of 10:1.[7]
-
Add the required amount of dispersing agent and acetic acid to the bath.
-
Separately, prepare a paste of the this compound dye with a small amount of dispersing agent, then add it to the dye bath.[7]
-
Add the leveling agent to the dye bath.
-
-
Dyeing Cycle:
-
After-treatment:
-
Rinse the fabric.
-
Perform a reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite and 2 ml/L caustic soda at 70-80°C for 20 minutes.[10]
-
Rinse the fabric thoroughly and dry.
-
Protocol 2: Evaluation of Dye Bath Stability
This protocol can be used to assess the dispersion stability of this compound under high-temperature conditions.
-
Preparation:
-
Prepare a dye solution of this compound at the desired concentration (e.g., 1 g/L) and adjust the pH to the target value (e.g., 5.0) with acetic acid.[1]
-
-
High-Temperature Treatment:
-
Pour the dye solution into a high-temperature dyeing apparatus.
-
Heat the solution to 130°C and maintain for 30 minutes.[1]
-
-
Evaluation:
-
Cool the solution.
-
Visually inspect for any thickening or precipitation of the dye.
-
Filter the solution through a filter paper and observe for any dye aggregates. A stable dispersion will show minimal residue on the filter paper.[1]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to troubleshooting uneven dyeing.
References
- 1. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 2. researchgate.net [researchgate.net]
- 3. C.I. This compound CAS#: 12223-97-1 [m.chemicalbook.com]
- 4. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 5. Migration after dyeing of disperse dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 6. benchchem.com [benchchem.com]
- 7. textilelearner.net [textilelearner.net]
- 8. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 9. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sunnychemical.com [sunnychemical.com]
Technical Support Center: Minimizing Thermal Migration of Disperse Yellow 86 in Polyester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the thermal migration of Disperse Yellow 86 in polyester dyeing.
I. Frequently Asked Questions (FAQs)
Q1: What is thermal migration of this compound on polyester?
A1: Thermal migration is the movement of this compound dye molecules from the interior of the polyester fiber to its surface during post-dyeing heat treatments, such as drying and heat-setting.[1] This phenomenon is driven by the high temperatures used in these processes, typically ranging from 180°C to 240°C.[1] The migration can lead to a redistribution of the dye on the fiber surface, which can negatively impact the final properties of the dyed material.
Q2: What are the consequences of thermal migration?
A2: Uncontrolled thermal migration of this compound can lead to several quality issues, including:
-
Reduced Color Fastness: Most notably, a decrease in wash, rub, and light fastness as the dye on the surface is more susceptible to being removed or faded.[2]
-
Shade Changes: The color of the dyed fabric can appear different after heat treatment.
-
Staining: The migrated dye can transfer to adjacent materials during processing or storage.
-
Inconsistent Dyeing Results: Poor reproducibility between batches.
Q3: What are the main factors influencing the thermal migration of this compound?
A3: The primary factors influencing thermal migration are:
-
Dye Properties: The molecular structure, molecular weight, and sublimation fastness of this compound itself.[3] Dyes with lower sublimation fastness are more prone to migration.
-
Heat Treatment Temperature and Time: Higher temperatures and longer durations of heat exposure significantly increase the likelihood and extent of thermal migration.[4]
-
Presence of Auxiliaries: Residual surfactants, dispersing agents, and finishing agents (especially non-ionic and cationic softeners) on the fiber surface can act as solvents for the dye at high temperatures, promoting its movement.
-
Dyeing Depth: Deeper shades, which have a higher concentration of dye in the fiber, tend to exhibit more significant thermal migration.
Q4: How is the thermal migration of disperse dyes, like this compound, classified?
A4: Disperse dyes are often categorized based on their energy level, which correlates with their molecular weight and sublimation fastness. This classification helps in predicting their thermal migration behavior:
-
Low Energy (E-type): Small molecular weight, good migration and leveling, but poor sublimation fastness.[5]
-
Medium Energy (SE-type): Moderate molecular weight and sublimation fastness.[5]
-
High Energy (S-type): Large molecular weight, poor migration, but good sublimation fastness.[6]
Based on its general properties, this compound is typically considered a medium-energy disperse dye.
II. Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor wash and rub fastness after heat-setting. | Excessive thermal migration of this compound to the fiber surface. | 1. Optimize Reduction Clearing: Ensure a thorough reduction clearing step is performed after dyeing to remove all unfixed surface dye. 2. Select Appropriate Finishing Agents: Avoid non-ionic and cationic softeners. Opt for weakly cationic or anionic finishing agents that have minimal impact on thermal migration. 3. Lower Heat-Setting Temperature: Reduce the heat-setting temperature to the lowest effective temperature for the fabric. |
| Color of the fabric changes or appears lighter after heat treatment. | 1. Sublimation of the dye at high temperatures. 2. Thermal decomposition of the dye. | 1. Control Heat-Setting Parameters: Carefully control the temperature and duration of the heat-setting process. For medium-energy dyes like this compound, aim for the lower end of the effective temperature range. 2. Ensure Proper Dye Fixation: Optimize the dyeing cycle (temperature and time) to ensure maximum dye penetration and fixation within the polyester fiber. |
| Staining on adjacent white fabric during testing or storage. | Significant migration and sublimation of the dye. | 1. Select a Higher Energy Dye (if possible): If the application allows, consider a higher energy yellow disperse dye with better sublimation fastness. 2. Thorough Fabric Pre-treatment: Ensure all spinning oils and other impurities are removed from the polyester before dyeing, as these can contribute to migration. |
| Inconsistent color from batch to batch. | Variations in heat-setting conditions or residual auxiliaries. | 1. Standardize All Processes: Maintain strict control over all dyeing, reduction clearing, and heat-setting parameters. 2. Ensure Thorough Rinsing: Completely rinse out all dyeing auxiliaries and reduction clearing chemicals before the final heat treatment. |
III. Quantitative Data
Table 1: Properties of C.I. This compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 10353 |
| CAS Number | 12223-97-1 |
| Molecular Formula | C₁₆H₁₉N₃O₅S |
| Molecular Weight | 365.41 g/mol |
| Chemical Class | Nitrodiphenylamine |
| Energy Level | Medium (presumed) |
Table 2: Fastness Properties of this compound on Polyester
| Fastness Test | Rating (Scale 1-5, 5 being best) |
| Light Fastness | 5 |
| Washing Fastness (Staining) | 5 |
| Washing Fastness (Fading) | 5 |
| Perspiration Fastness (Staining) | 5 |
| Perspiration Fastness (Fading) | 7 (AATCC scale) |
| Ironing Fastness | 3 |
| Sublimation Fastness | 2-3 [7] |
Note: Fastness ratings can vary depending on the dyeing depth, substrate, and specific test conditions.
IV. Experimental Protocols
Protocol 1: High-Temperature High-Pressure (HTHP) Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a solution of 2 g/L non-ionic detergent and 1 g/L soda ash at 60-70°C for 20-30 minutes to remove any impurities. Rinse thoroughly.
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 10:1).
-
Add a dispersing agent (1 g/L).
-
Add a leveling agent (0.5 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 with acetic acid.
-
Prepare a dispersion of this compound (e.g., 1% on weight of fabric) by pasting it with a small amount of dispersing agent and then adding it to the dye bath.
-
-
Dyeing Cycle:
-
Introduce the fabric into the dye bath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the dye bath to 70°C before draining.
-
-
Rinsing: Rinse the dyed fabric with hot and then cold water.
Protocol 2: Reduction Clearing
-
Bath Preparation: Prepare a fresh bath with:
-
Sodium Hydrosulfite: 2 g/L
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
-
Treatment:
-
Treat the dyed and rinsed fabric in this bath at 70-80°C for 15-20 minutes.
-
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath and rinse the fabric thoroughly with hot water, followed by cold water.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold rinse.
-
Protocol 3: Thermal Migration Test (Adapted from AATCC Test Method 117)
-
Specimen Preparation: Use a sample of the dyed, reduction cleared, and dried polyester fabric. Place it in contact with a piece of undyed multifiber test fabric.
-
Heat Treatment: Place the composite specimen in a heat-setting apparatus (e.g., a laboratory stenter or heat press) at a specified temperature (e.g., 180°C, 190°C, 200°C) for a set time (e.g., 30 seconds).
-
Assessment:
-
After cooling, visually assess the change in color of the dyed specimen using the Gray Scale for Color Change.
-
Assess the degree of staining on the multifiber test fabric using the Gray Scale for Staining. A lower rating indicates more significant thermal migration.
-
V. Visualizations
Caption: Experimental workflow for dyeing polyester with this compound.
Caption: Simplified signaling pathway of thermal migration in polyester.
Caption: Logical relationship between heat treatment and color fastness.
References
- 1. The Impact of Disperse Dye Thermal Migration on the Color Fastness of Polyester Fibers and Improvement Methods [million-ton.com]
- 2. textilelearner.net [textilelearner.net]
- 3. Heat migration and sublimation fastness of disperse dyes - Knowledge [colorfuldyes.com]
- 4. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 5. Disperse Dye Classification - Dyeing-pedia [china-dyestuff.com]
- 6. Textile Knowledge : Classification of disperse dyes [textileengg.blogspot.com]
- 7. betakim.com.tr [betakim.com.tr]
Enhancing the solubility of Disperse Yellow 86 for research applications
Welcome to the Technical Support Center for Disperse Yellow 86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of this compound for various research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a nitrodiphenylamine disperse dye. Its chemical formula is C₁₆H₁₉N₃O₅S, and its CAS Registry Number is 12223-97-1. It is primarily used in the textile industry for printing on synthetic fibers such as polyester, acetate, and polyamide. It is known to be insoluble in water but soluble in certain organic solvents.
Q2: In which organic solvents is this compound soluble?
While specific quantitative data is limited in publicly available literature, this compound is qualitatively described as being soluble in organic solvents such as acetone and ethanol. For research applications, it is common to use aprotic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) to dissolve disperse dyes.
Q3: Are there any known research applications of this compound outside of the textile industry?
Currently, documented research applications for this compound beyond its use as a textile dye are not widely available. However, some suppliers classify it as a fluorescent dye, suggesting potential for its use in fluorescence-based assays or as a fluorescent probe, though specific applications in biological imaging or cell staining have not been detailed in the reviewed literature.
Q4: What are the main challenges when working with this compound in a research setting?
The primary challenge is its low solubility in aqueous solutions, which are common in biological and pharmaceutical research. This can lead to issues with stock solution preparation, precipitation during experiments, and inaccurate concentration measurements.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder | Inappropriate solvent selection. | Use a small amount of a strong organic solvent like DMSO or DMF to create a concentrated stock solution first. |
| Insufficient mixing or heating. | Use sonication or gentle warming (e.g., 37°C water bath) to aid dissolution. Avoid excessive heat which may degrade the dye. | |
| Precipitation of the dye in aqueous buffer | The concentration of the dye exceeds its solubility limit in the final aqueous solution. | Decrease the final concentration of this compound in your experiment. Increase the percentage of the organic co-solvent (e.g., DMSO) if your experimental system can tolerate it. |
| Change in pH affecting dye stability or solubility. | Check the pH of your final solution. Buffer the solution to a pH that is optimal for dye stability, if known. | |
| Inconsistent experimental results | Inaccurate concentration of the dye due to incomplete dissolution or precipitation. | Prepare fresh stock solutions and filter them through a 0.22 µm syringe filter before use to remove any undissolved particles. |
| Degradation of the dye over time. | Store stock solutions in the dark at -20°C to minimize degradation. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol describes a general method for preparing a concentrated stock solution of this compound, which can then be diluted in aqueous buffers for various applications.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge tubes or glass vials
-
0.22 µm syringe filter
Procedure:
-
Weigh out the desired amount of this compound powder in a clean, dry microcentrifuge tube or glass vial.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear. Gentle warming in a 37°C water bath can also be applied.
-
Once dissolved, filter the stock solution through a 0.22 µm syringe filter to remove any remaining microparticles.
-
Store the stock solution in small aliquots at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Surfactants
This protocol provides a general approach to improve the dispersion and apparent solubility of this compound in aqueous solutions using a surfactant. The choice of surfactant and its concentration may need to be optimized for specific applications.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Surfactant (e.g., Tween® 20, Triton™ X-100)
-
Vortex mixer
Procedure:
-
Prepare the desired concentration of the surfactant in the aqueous buffer (e.g., 0.01% - 0.1% v/v).
-
Vortex the surfactant-buffer solution thoroughly.
-
While vortexing the surfactant-buffer solution, slowly add the required volume of the this compound stock solution to achieve the desired final dye concentration.
-
Continue to vortex for another 30-60 seconds to ensure a uniform dispersion.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider increasing the surfactant concentration or decreasing the final dye concentration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
Technical Support Center: Stabilizing Disperse Yellow 86 Solutions for Analytical Standards
This technical support guide is designed for researchers, scientists, and drug development professionals working with Disperse Yellow 86 analytical standards. Here, you will find troubleshooting advice and frequently asked questions to help you prepare and maintain stable solutions for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a nitrodiphenylamine disperse dye. Its key properties are:
-
Molecular Weight: 365.41 g/mol
-
Appearance: Reddish-light yellow or yellowish-orange powder[1]
Q2: What are the recommended solvents for preparing this compound analytical standard stock solutions?
Disperse dyes are characteristically insoluble in water but soluble in various organic solvents.[3] For analytical purposes, the following solvents are commonly used for disperse dyes and are recommended for this compound:
-
Methanol
-
Acetonitrile
-
Acetone
-
Dimethylformamide (DMF)
For HPLC applications, it is often recommended to dissolve the standard in the mobile phase solvent to avoid peak distortion. Acetonitrile and methanol are common choices for preparing stock solutions of disperse dyes for analysis.[4][5][6]
Q3: What are the ideal storage conditions for this compound standard solutions?
To ensure the stability of this compound standard solutions, it is recommended to:
-
Store solutions at -20°C in the dark.[7]
-
Use amber vials or wrap vials in aluminum foil to protect from light, as dyes can be photosensitive.[7]
-
Before use, allow the solution to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture, which can degrade the standard.[7]
-
If possible, purge the vial with an inert gas like nitrogen or argon before sealing to extend the shelf life.[7]
Q4: How long can I expect my this compound standard solution to be stable?
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound analytical standards.
Issue 1: The this compound powder is not fully dissolving in the chosen solvent.
-
Possible Cause: The solubility limit of this compound in the selected solvent may have been exceeded, or the dissolution rate is slow.
-
Troubleshooting Steps:
-
Try sonicating the solution for 15-30 minutes to aid dissolution.
-
Gently warm the solution. However, be cautious as heat can potentially degrade the dye.
-
If the powder still does not dissolve, consider using a different solvent with higher polarity, such as DMF, for the stock solution. You can then dilute this stock solution with a solvent that is compatible with your analytical method (e.g., acetonitrile or methanol).
-
Prepare a more dilute solution.
-
Issue 2: The prepared standard solution appears cloudy or contains precipitates.
-
Possible Cause: This could be due to low solubility, the solution being too concentrated, or a change in temperature affecting solubility. It could also indicate degradation of the dye.
-
Troubleshooting Steps:
-
Ensure the solution is not supersaturated. If necessary, prepare a less concentrated standard.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent to remove any undissolved particles before injection into an HPLC system.
-
If precipitation occurs after storage at low temperatures, allow the solution to equilibrate to room temperature and sonicate to redissolve the analyte before use.
-
If precipitation persists, this may indicate poor stability in the chosen solvent. A stability test is recommended.
-
Issue 3: The color of the standard solution has faded or changed over time.
-
Possible Cause: Color change is a strong indicator of chemical degradation. This can be caused by exposure to light, elevated temperatures, or reaction with impurities in the solvent.
-
Troubleshooting Steps:
-
Discard the solution immediately.
-
Prepare a fresh standard solution using high-purity (e.g., HPLC-grade) solvent.
-
Ensure the new solution is stored properly in the dark at a low temperature (-20°C is recommended).[7]
-
Review your storage procedures and consider performing a stability study to determine the viable lifetime of the standard under your laboratory's conditions.
-
Issue 4: Inconsistent peak areas or retention times are observed during HPLC analysis.
-
Possible Cause: This can be due to a variety of factors including instrument issues, improper sample preparation, or degradation of the standard.
-
Troubleshooting Steps:
-
Check the HPLC System: Rule out system-related issues such as leaks, pressure fluctuations, or problems with the injector or detector.
-
Ensure Complete Dissolution: If the standard is not fully dissolved, the concentration will be inconsistent. Ensure the solution is clear before injection.
-
Solvent Mismatch: Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak shape problems and retention time shifts. Whenever possible, the sample solvent should be the same as, or weaker than, the mobile phase.
-
Assess Solution Stability: If the peak area consistently decreases over a series of injections or over a period of days, it is a strong indication that the dye is degrading in your standard solution. Prepare a fresh standard and compare the results.
-
Data Presentation
To systematically evaluate the stability and solubility of your this compound standards, we recommend maintaining detailed records. The following tables can be used as templates to log your experimental data.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Observed Solubility (mg/mL) | Observations (e.g., Clear, Cloudy, Precipitate) |
| Methanol | 25 | ||
| Acetonitrile | 25 | ||
| Acetone | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Add other solvents as needed |
Table 2: Stability of this compound Solution (e.g., in Acetonitrile at 100 µg/mL)
| Storage Condition | Time Point | Peak Area (from HPLC) | % of Initial Peak Area | Observations (e.g., Color Change, Precipitation) |
| -20°C, Dark | Day 0 | 100% | ||
| Day 7 | ||||
| Day 14 | ||||
| Day 30 | ||||
| 4°C, Dark | Day 0 | 100% | ||
| Day 7 | ||||
| Day 14 | ||||
| Day 30 | ||||
| Room Temp, Light | Day 0 | 100% | ||
| Day 1 | ||||
| Day 3 | ||||
| Day 7 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
Objective: To determine the approximate solubility of this compound in a chosen analytical solvent.
Materials:
-
This compound powder
-
Selected solvents (e.g., methanol, acetonitrile, acetone, DMF)
-
Analytical balance
-
Volumetric flasks (e.g., 1 mL or 5 mL)
-
Sonicator
-
Vortex mixer
Procedure:
-
Accurately weigh a small amount of this compound (e.g., 1 mg) into a 1 mL volumetric flask.
-
Add the chosen solvent dropwise while vortexing or sonicating.
-
Continue adding the solvent up to the 1 mL mark.
-
Visually inspect the solution for any undissolved particles. If the solution is clear, the solubility is at least 1 mg/mL.
-
If the powder fully dissolves, repeat the process with a larger amount of powder (e.g., 2 mg, 5 mg) until the solution becomes saturated (i.e., undissolved particles remain even after vortexing and sonication).
-
The highest concentration at which the dye completely dissolves is the approximate solubility.
-
Record your findings in a table similar to Table 1.
Protocol 2: Assessment of this compound Solution Stability
Objective: To evaluate the stability of a this compound standard solution over time under different storage conditions.
Materials:
-
This compound stock solution of a known concentration (e.g., 100 µg/mL in acetonitrile)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)
-
Amber HPLC vials
-
Storage locations with controlled temperature and light conditions (-20°C freezer, 4°C refrigerator, room temperature benchtop with light exposure)
Procedure:
-
Prepare a fresh stock solution of this compound.
-
Immediately analyze this solution via HPLC to obtain the initial (Time 0) peak area. This will serve as your 100% reference.
-
Aliquot the stock solution into multiple amber HPLC vials.
-
Store the vials under the different conditions you wish to test (e.g., -20°C in the dark, 4°C in the dark, and room temperature exposed to light).
-
At predetermined time points (e.g., Day 1, 3, 7, 14, 30), retrieve one vial from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze each sample by HPLC using the same method as the initial analysis.
-
Calculate the percentage of the peak area relative to the initial peak area. A significant decrease (e.g., >5-10%) in peak area suggests degradation.
-
Record all data and observations in a table similar to Table 2.
Visualizations
Below are graphical representations of key workflows to aid in your experimental design and troubleshooting.
Caption: Troubleshooting workflow for unstable this compound solutions.
Caption: Experimental workflow for assessing the stability of this compound solutions.
References
- 1. C.I. This compound CAS#: 12223-97-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Disperse Yellow 1 100 µg/mL in Acetonitrile | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. Disperse Yellow 23 100 µg/mL in Acetonitrile [lgcstandards.com]
- 7. lumiprobe.com [lumiprobe.com]
Preventing degradation of Disperse Yellow 86 during high-temperature dyeing
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the degradation of C.I. Disperse Yellow 86 during high-temperature dyeing experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the high-temperature dyeing of synthetic fibers, such as polyester, with this compound.
| Issue | Potential Cause | Recommended Solution |
| Color Change (e.g., dulling, shifting to a different hue) | Alkaline Hydrolysis: this compound, a nitrodiphenylamine derivative, is susceptible to hydrolysis under alkaline conditions, which are often exacerbated at high temperatures. This can alter the chromophore and thus the color.[1] | pH Control: Maintain the dyebath at a weakly acidic pH, ideally between 4.5 and 5.5, using an acetic acid/acetate buffer system. Regularly monitor and adjust the pH throughout the dyeing process. |
| Thermal Degradation: Prolonged exposure to excessively high temperatures can lead to the thermal decomposition of the dye molecule. | Temperature Optimization: Adhere to the recommended dyeing temperature for the specific fiber, typically around 130°C for polyester. Avoid exceeding this temperature or extending the dyeing time unnecessarily. | |
| Loss of Color Intensity / Pale Shades | Dye Agglomeration: At high temperatures, disperse dye particles can aggregate, reducing the effective concentration of molecularly dispersed dye available for fiber penetration.[2] | Use of Dispersing Agents: Incorporate a high-temperature stable dispersing agent into the dyebath to prevent dye particle agglomeration.[3][4] |
| Poor Dye Uptake: Incorrect dyeing parameters can lead to inefficient transfer of the dye from the bath to the fiber. | Optimize Dyeing Cycle: Ensure a gradual temperature rise (e.g., 1-2°C/minute) to allow for even dye uptake. The use of a suitable leveling agent can also promote uniform dyeing. | |
| Uneven Dyeing or Speckling | Inadequate Dispersion: If the dye is not properly dispersed before starting the dyeing process, it can lead to colored spots on the substrate. | Proper Dye Preparation: Prepare a fine, stable dispersion of this compound with a dispersing agent and warm water before adding it to the dyebath. |
| Rapid Dyeing Rate: A rapid initial uptake of the dye can lead to unlevel dyeing. | Employ a Leveling Agent: A leveling agent can help to control the rate of dye uptake, ensuring a more uniform distribution on the fiber.[5][6][7] | |
| Poor Reproducibility | Variations in Process Parameters: Inconsistent control of pH, temperature, time, and auxiliary concentrations between experiments. | Standardize Protocol: Maintain strict control over all dyeing parameters. Document all experimental conditions meticulously. |
| Water Hardness: The presence of metal ions in the water can interfere with dispersing agents and affect the shade. | Use of Sequestering Agents: Add a sequestering agent to the dyebath to chelate any interfering metal ions. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and why is it prone to degradation?
A1: C.I. This compound is a nitrodiphenylamine-based disperse dye. Its molecular structure contains groups that are susceptible to hydrolysis, particularly under alkaline conditions and high temperatures, which can lead to a breakdown of the chromophoric system and a change in color.[1]
Q2: What is the optimal pH for dyeing with this compound?
A2: The optimal pH range for dyeing with most disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5.[1] This pH range helps to minimize the alkaline hydrolysis of the dye.
Q3: Can stabilizers be used to prevent the degradation of this compound?
A3: Yes, certain additives can help improve the stability of this compound. UV absorbers of the benzotriazole and benzophenone types have been shown to be effective in improving the lightfastness of this compound and may offer some protection against thermal degradation.[8][9] Additionally, antioxidants could potentially mitigate oxidative degradation, although specific data for this dye is limited.[1][10]
Q4: What is the role of dispersing and leveling agents in high-temperature dyeing?
A4: Dispersing agents are crucial for maintaining the dye in a fine, stable dispersion and preventing agglomeration at high temperatures.[3][4] Leveling agents help to ensure uniform dyeing by controlling the rate at which the dye is absorbed by the fiber, preventing blotchiness and uneven color.[5][6][7]
Q5: How can I analyze the degradation of this compound in my experiments?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the amount of intact dye remaining after the dyeing process and for identifying any degradation products.[11][12][13] UV-Vis spectrophotometry can also be used to measure changes in the color intensity of the dyebath or of a solution of the extracted dye.
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester Fabric
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
Materials and Reagents:
-
Polyester fabric
-
C.I. This compound
-
High-temperature dispersing agent
-
Leveling agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite and sodium hydroxide (for reduction clearing)
-
Deionized water
Procedure:
-
Fabric Preparation: Scour the polyester fabric to remove any impurities and ensure uniform wettability.
-
Dye Dispersion: Create a paste of the required amount of this compound with an equal amount of a high-temperature dispersing agent. Slowly add warm water (40-50°C) to form a fine, stable dispersion.
-
Dyebath Preparation:
-
Set the liquor ratio (e.g., 10:1).
-
Add the required amount of deionized water to the dyeing vessel.
-
Add the dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5-1.0 g/L).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Immerse the polyester fabric in the dyebath at approximately 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C per minute.
-
Hold at 130°C for 30-60 minutes, depending on the desired shade depth.
-
Cool the dyebath to 70°C.
-
-
Aftertreatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L).
-
Treat the fabric at 70-80°C for 15-20 minutes to remove any unfixed surface dye.
-
Rinse thoroughly with hot and then cold water. Neutralize with a weak solution of acetic acid if necessary.
-
-
Drying: Dry the dyed fabric.
Protocol 2: Spectrophotometric Analysis of this compound Degradation
This protocol outlines a method to quantify the degradation of this compound by measuring the absorbance of the dyebath before and after the dyeing process.
Equipment:
-
UV-Vis Spectrophotometer
Procedure:
-
Initial Dyebath Sample: Before immersing the fabric, take an aliquot of the freshly prepared dyebath.
-
Final Dyebath Sample: After the dyeing cycle is complete and the fabric is removed, take an aliquot of the remaining dyebath.
-
Sample Preparation:
-
Centrifuge both the initial and final dyebath samples to pellet any suspended particles.
-
Dilute the supernatant of each sample with a suitable solvent (e.g., acetone or dimethylformamide) to a concentration within the linear range of the spectrophotometer.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Measure the absorbance of both the diluted initial and final samples at the λmax.
-
-
Calculation of Degradation:
-
The percentage of dye degradation can be estimated by comparing the absorbance of the final dyebath (corrected for the amount of dye that has gone onto the fabric) to the initial dyebath. A more accurate quantification would require extraction of the dye from the fabric and analysis by HPLC.
-
Visualizations
Caption: Potential degradation pathway of this compound under adverse dyeing conditions.
Caption: Troubleshooting workflow for addressing the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. shreebschemicals.com [shreebschemicals.com]
- 4. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 5. Leveling Agent For Disperse Dyes - News [colorfuldyes.com]
- 6. Application of disperse dye levelling agent in dyeing and cleaning - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]
- 7. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host-Guest Systems Suitable for Luminescent Solar Concentrators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. staff-old.najah.edu [staff-old.najah.edu]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Disperse Yellow 86
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Disperse Yellow 86.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I resolve it?
Answer: Poor peak shape is a common issue that can compromise the accuracy of quantification. The primary causes include secondary interactions with the stationary phase, improper mobile phase pH, or column degradation.
-
Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functional groups of this compound.
-
Solution: Use a column with end-capping or a newer generation stationary phase. Alternatively, adding a small amount of a competing amine, like triethylamine, to the mobile phase can mitigate these interactions.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte.
-
Solution: Adjust the mobile phase pH. For many disperse dyes, an acidic mobile phase containing 0.1% formic acid is effective.[1]
-
-
Column Degradation: Over time, columns can degrade, leading to poor peak shape.
-
Solution: Replace the column and ensure proper storage and cleaning procedures are followed.
-
Issue 2: Inconsistent or Low Analyte Recovery
Question: I am experiencing low and variable recovery of this compound from my textile samples. What are the likely reasons and how can I improve it?
Answer: Low and inconsistent recovery is often related to the sample preparation and extraction process.
-
Incomplete Extraction: The extraction solvent may not be efficiently solubilizing the dye from the textile matrix.
-
Analyte Loss During Evaporation/Reconstitution: The dye can be lost during the solvent evaporation step or may not fully redissolve in the reconstitution solvent.
-
Solution: Carefully control the evaporation process to avoid complete dryness. Ensure the reconstitution solvent is compatible with both the analyte and the initial mobile phase. A common reconstitution solvent is a mixture of water and methanol.[1]
-
-
Adsorption to Labware: The analyte may adsorb to the surface of glassware or plasticware.
-
Solution: Use silanized glassware or polypropylene tubes to minimize adsorption.
-
Issue 3: Signal Suppression or Enhancement (Matrix Effects)
Question: I suspect matrix effects are impacting my quantitative results for this compound. How can I confirm and mitigate this?
Answer: Matrix effects, the alteration of ionization efficiency by co-eluting compounds, are a significant challenge in LC-MS analysis.[2]
-
Confirmation:
-
Post-extraction Spike: Compare the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a pure solvent. A significant difference indicates the presence of matrix effects.
-
Post-column Infusion: Infuse a constant flow of the analyte solution post-column while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of co-eluting matrix components indicate ion suppression or enhancement.[2]
-
-
Mitigation Strategies:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[3]
-
Improved Sample Cleanup: Employ solid-phase extraction (SPE) to remove interfering compounds before LC-MS analysis.
-
Chromatographic Separation: Optimize the LC gradient to separate the analyte from co-eluting matrix components.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[4]
-
Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to compensate for both matrix effects and variability in sample preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical matrix effect percentage for disperse dyes in textile analysis?
A1: The matrix effect for disperse dyes in textiles can vary widely depending on the specific dye, the textile matrix, and the analytical method. For some disperse dyes, matrix effects can range from significant suppression (e.g., 31.0%) to enhancement (e.g., 257.3%).[5] For example, Disperse Red 1 has shown a matrix effect of 33.1%, which was improved to 90.1% with sample dilution.[3]
Q2: What are the recommended LC-MS/MS parameters for the analysis of this compound?
Q3: How can I prepare textile samples for this compound analysis?
A3: A common method for extracting disperse dyes from textiles involves solvent extraction. A representative portion of the textile is cut into small pieces and extracted with a suitable solvent, such as methanol, often with the aid of ultrasonication.[1] The extract is then typically filtered, evaporated, and reconstituted in a solvent compatible with the LC mobile phase.[1]
Q4: Is it necessary to use an internal standard for the quantification of this compound?
A4: While not strictly necessary, the use of an internal standard is highly recommended to improve the accuracy and precision of quantification, especially when dealing with complex matrices that can cause significant matrix effects. A stable isotope-labeled internal standard is the gold standard, but a structurally similar compound can also be used if a labeled standard is unavailable.
Quantitative Data Summary
The following table summarizes matrix effect data for various disperse dyes in textile matrices, which can serve as a reference for the potential matrix effects expected for this compound.
| Disperse Dye | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Disperse Red 17 | 10 & 50 | 31.0 - 50.9 | [5] |
| Disperse Blue 124 | 10 & 50 | 31.0 - 50.9 | [5] |
| Disperse Blue 35 | 10 & 50 | 31.0 - 50.9 | [5] |
| Disperse Yellow 49 | 10 & 50 | 31.0 - 50.9 | [5] |
| Disperse Orange 37 | 10 | 42.1 - 49.5 | [5] |
| 50 | 71.3 - 87.7 | [5] | |
| Disperse Blue 7 | 50 | 141.3 - 257.3 | [5] |
| 10 | 74.2 - 120.9 | [5] | |
| Disperse Yellow 23 | 50 | 141.3 - 257.3 | [5] |
| 10 | 74.2 - 120.9 | [5] | |
| Disperse Orange 149 | 50 | 141.3 - 257.3 | [5] |
| 10 | 74.2 - 120.9 | [5] | |
| Disperse Red 1 | Not specified | 33.1 | [3] |
Experimental Protocols
1. Textile Sample Preparation for this compound Analysis
Objective: To extract this compound from a textile matrix for LC-MS/MS analysis.
Materials:
-
Textile sample
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm PTFE syringe filters
-
Evaporation system (e.g., nitrogen evaporator)
-
Vortex mixer
Procedure:
-
Accurately weigh approximately 1 gram of the textile sample, cut into small pieces.
-
Add 20 mL of methanol to the sample in a suitable container.
-
Place the container in an ultrasonic bath at 50°C for 30 minutes.[1]
-
Centrifuge the sample at 10,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm PTFE syringe filter.[1]
-
Evaporate the filtrate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with an equal volume of 95:5 water/methanol.[1]
-
Vortex the sample to ensure complete dissolution and transfer to an autosampler vial for analysis.
2. LC-MS/MS Analysis of this compound
Objective: To quantify this compound in a prepared sample extract.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[1]
LC Conditions (based on typical disperse dye analysis): [1]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. The gradient should be optimized to ensure good separation from matrix interferences.
MS/MS Conditions (to be optimized for this compound):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound
-
Product Ions: At least two product ions should be selected for quantification and confirmation.
-
Collision Energy and other source parameters: These should be optimized specifically for this compound to achieve the best sensitivity.
Visualizations
Caption: Workflow for the analysis of this compound in textiles.
Caption: Troubleshooting logic for inaccurate this compound results.
References
Validation & Comparative
A Researcher's Guide to the Purity Analysis of Commercial Disperse Yellow 86
For researchers, scientists, and professionals in drug development, the purity and consistency of chemical compounds are paramount. This guide provides a comprehensive framework for the purity analysis of commercial Disperse Yellow 86, a nitrodiphenylamine dye. It offers a comparative look at alternative yellow disperse dyes and presents detailed experimental protocols to enable rigorous in-house evaluation.
Understanding this compound: Potential Impurities
This compound, with the chemical name 4-ethoxybenzenamine condensed with 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, is synthesized through a condensation reaction. This manufacturing process can lead to several impurities, including unreacted starting materials such as 4-ethoxybenzenamine and 4-chloro-3-nitro-N,N-dimethylbenzenesulfonamide, as well as byproducts from side reactions. The presence of these impurities can affect the dye's performance, including its color fastness and dyeing properties.
Comparative Analysis of this compound and Alternatives
Table 1: Comparison of Disperse Yellow Dyes
| Feature | This compound | Disperse Yellow 54 | Disperse Yellow 64 / Solvent Yellow 176 |
| Chemical Class | Nitrodiphenylamine | Quinophthalone | Quinophthalone |
| Typical Shade | Reddish-yellow to orange | Bright, greenish-yellow | Yellow |
| Light Fastness | Good to Excellent | Good | Good |
| Wash Fastness | Good | Good | Good |
| Sublimation Fastness | Moderate | Moderate | Good |
| Energy Level | Medium | Low to Medium | High |
| Common Applications | Polyester, acetate, and nylon fibers.[1] | Polyester, acetate, and nylon fibers.[1] | Polyester, acetate, and nylon fibers.[1] |
Experimental Protocols for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of disperse dyes. The following protocol is a general guideline that can be adapted for the specific instrumentation and commercial samples being analyzed.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is designed for the separation and quantification of this compound and potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
This compound analytical standard
-
Commercial this compound samples
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 100 mL of acetonitrile to prepare a stock solution of 100 µg/mL.
-
From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 50 µg/mL by diluting with acetonitrile.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the commercial this compound sample and dissolve it in 100 mL of acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water (Solvent A). An optional addition of 0.1% formic acid to both solvents can improve peak shape.
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound (determined by scanning the standard solution).
-
-
Data Analysis:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the commercial sample solutions.
-
The purity of the commercial sample can be determined by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Quantification of specific impurities can be performed if analytical standards for those impurities are available.
-
Experimental Workflow
The following diagram illustrates the logical workflow for the purity analysis of a commercial this compound sample.
References
A Comparative Performance Analysis of Disperse Yellow 86 and Other Nitrodiphenylamine Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of Disperse Yellow 86 against other commercially significant nitrodiphenylamine disperse dyes. The evaluation focuses on key performance indicators critical for applications in textile dyeing, printing, and other relevant scientific fields. All quantitative data is presented in structured tables, supported by detailed experimental protocols for key performance assays.
Introduction to Nitrodiphenylamine Dyes
Nitrodiphenylamine dyes are a class of disperse dyes characterized by the presence of a nitrodiphenylamine chromophore. They are widely used for dyeing hydrophobic fibers, particularly polyester, due to their good affinity for the fiber, brilliant shades, and generally good fastness properties. This compound is a prominent member of this class, valued for its reddish-yellow hue. This guide aims to provide a comparative analysis of its performance against other nitrodiphenylamine dyes to aid in the selection of the most suitable dye for specific research and development applications.
Chemical Structures of Compared Dyes
A clear understanding of the chemical structures of the dyes is fundamental to understanding their performance differences.
| Dye Name | C.I. Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 10353 | 12223-97-1 | C₁₆H₁₉N₃O₅S | 365.41 |
| Disperse Yellow 42 | 10338 | 5124-25-4 | C₁₈H₁₅N₃O₄S | 369.40 |
| Disperse Yellow 54 | - | 12223-85-7 | C₁₈H₁₁NO₃ | 289.29[1] |
Quantitative Performance Data
The following table summarizes the key fastness properties of this compound and selected alternative nitrodiphenylamine dyes when applied to polyester fabric. The ratings are based on standardized testing protocols, with higher numbers indicating better performance.
| Dye | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) (Staining) | Sublimation Fastness (AATCC 117) (180°C) |
| This compound | 7 | 5 | 5 |
| Disperse Yellow 42 | 7[2] | 4-5 | 4 |
| Disperse Yellow 54 | 6-7[3] | - | - |
Note: Fastness properties can vary depending on the specific substrate, dyeing process, and depth of shade. The data presented here is for comparative purposes and is based on available information from technical data sheets and research publications.
Experimental Protocols
Detailed methodologies for the key fastness tests are provided below. These protocols are based on internationally recognized standards to ensure the reproducibility and comparability of results.
Light Fastness Testing (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
-
Apparatus: Xenon arc lamp fading apparatus, blue wool references (scale 1-8), grey scale for assessing color change.
-
Procedure:
-
A specimen of the dyed textile is exposed to the light from a xenon arc lamp under specified conditions of temperature and humidity.
-
Simultaneously, a set of blue wool references with known light fastness are exposed under the same conditions.
-
The exposure is continued until a specified change in color of the test specimen or the blue wool references is observed.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is given on a scale of 1 to 8, where 8 indicates the highest light fastness.
-
Colorfastness to Washing (ISO 105-C06)
This accelerated test is designed to evaluate the colorfastness of textiles to domestic and commercial laundering.
-
Apparatus: Launder-Ometer or similar apparatus for rotating closed containers in a thermostatically controlled water bath, stainless steel containers and steel balls, multifiber test fabric, ECE reference detergent, grey scales for assessing color change and staining.
-
Procedure:
-
A specimen of the dyed fabric is stitched together with a multifiber test fabric.
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and a specified number of steel balls.
-
The container is sealed and placed in the Launder-Ometer and agitated for a specified time at a specific temperature (e.g., 40°C for 30 minutes for test C2S).
-
After the test, the specimen is removed, rinsed, and dried.
-
The change in color of the specimen and the staining of the multifiber test fabric are evaluated using the respective grey scales. The ratings are on a scale of 1 to 5.
-
Colorfastness to Sublimation (AATCC Test Method 117)
This method assesses the resistance of a material's color to sublimation, which is the transfer of colorant from the surface of a dyed fabric to an adjacent undyed material when subjected to heat.
-
Apparatus: Heat press or scorch tester with controlled temperature and pressure, undyed polyester fabric, grey scales for assessing color change and staining.
-
Procedure:
-
A specimen of the dyed textile is placed between two pieces of undyed polyester fabric.
-
The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C) and pressure for a set time (e.g., 30 seconds).
-
After heating, the sample is removed and allowed to cool.
-
The degree of staining on the undyed polyester fabrics is assessed using the grey scale for staining, and the change in color of the original specimen is assessed with the grey scale for color change. The ratings are on a scale of 1 to 5.
-
Visualizations
Experimental Workflow for Comparative Dye Performance Evaluation
Caption: Workflow for comparative evaluation of disperse dyes.
Logical Framework for Nitrodiphenylamine Dye Selection
Caption: Decision tree for selecting a nitrodiphenylamine dye.
Conclusion
This compound exhibits excellent light, wash, and sublimation fastness properties, making it a robust candidate for applications demanding high durability. In comparison, Disperse Yellow 42 also offers excellent lightfastness but has slightly lower, though still very good, wash and sublimation fastness. Disperse Yellow 54 provides good to very good lightfastness. The choice between these dyes will ultimately depend on the specific performance requirements of the intended application. For end-uses where exceptional all-around fastness is critical, this compound presents a superior profile. For applications where high lightfastness is paramount and other fastness properties are less critical, Disperse Yellow 42 and Disperse Yellow 54 may offer viable and potentially more cost-effective alternatives. It is always recommended to conduct in-house testing on the specific substrate and under the intended processing conditions to confirm the suitability of the chosen dye.
References
Performance Showdown: Disperse Yellow 86 vs. Disperse Yellow 2R (C.I. Disperse Yellow 56)
In the realm of synthetic textile coloration, the selection of the appropriate dye is paramount to achieving desired aesthetics and durability. This guide provides a detailed performance comparison between two notable disperse dyes: Disperse Yellow 86 (C.I. 10353) and Disperse Yellow 2R, which is commonly identified as C.I. Disperse Yellow 56 (C.I. 216550). This analysis is intended for researchers, scientists, and professionals in the textile and dye manufacturing industries, offering a compilation of performance data and standardized experimental methodologies.
Chemical and Physical Characteristics
| Property | This compound | Disperse Yellow 2R (C.I. Disperse Yellow 56) |
| C.I. Name | This compound | Disperse Yellow 56 |
| C.I. Number | 10353 | 216550 |
| CAS Number | 12223-97-1 | 54077-16-6 |
| Molecular Structure | Nitrodiphenylamine | Double azo class |
| Molecular Formula | C₁₆H₁₉N₃O₅S | C₂₁H₁₅N₅O₂ |
| Molecular Weight | 365.41 g/mol | 369.38 g/mol |
| Appearance | Red-light yellow, yellow-orange | Red-light yellow, orange powder[1] |
| Typical Applications | Primarily used for printing on polyester, acetate, and polyamide fibers. | Dyeing and printing of polyester and its blended fabrics.[1] |
Comparative Performance Data
The fastness properties of a dye are critical indicators of its performance and durability on a substrate. The following table summarizes the available fastness data for this compound and Disperse Yellow 2R (C.I. Disperse Yellow 56) on polyester fabric. The ratings are based on a scale of 1 to 5, with 5 representing the highest fastness, unless otherwise specified.
| Performance Parameter | Test Standard | This compound | Disperse Yellow 2R (C.I. Disperse Yellow 56) |
| Light Fastness | AATCC 16E | 6-7 | - |
| ISO 105-B02 | 7 | 6 | |
| Wash Fastness (Staining) | AATCC | 5 | - |
| ISO 105-C06 | 5 | 4-5 | |
| Wash Fastness (Fading) | AATCC | 5 | - |
| ISO 105-C06 | 5 | 4-5 | |
| Perspiration Fastness (Staining) | AATCC | 5 | - |
| ISO 105-E04 | 5 | 4-5 | |
| Perspiration Fastness (Fading) | AATCC | 5 | - |
| ISO 105-E04 | 5 | 5 | |
| Ironing Fastness | ISO | 5 | 4-5 |
| Sublimation Fastness | - | Not Available | 4-5 |
Note: Data is compiled from multiple sources and should be used for comparative purposes. Absolute values may vary depending on the specific experimental conditions, substrate, and dye concentration.
Experimental Protocols
The performance data presented above is determined by standardized testing methods developed by organizations such as the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO). Below are detailed methodologies for the key experiments cited.
High-Temperature Disperse Dyeing of Polyester
This procedure outlines the general method for applying disperse dyes to polyester fabric, which is a prerequisite for fastness testing.
-
Dye Bath Preparation : A paste of the disperse dye and a dispersing agent is prepared with a small amount of water.[2][3] This paste is then added to the main dye bath, and the pH is adjusted to an acidic range of 4.5-5.5 using acetic acid.[2][3]
-
Dyeing : The polyester fabric is introduced into the dye bath at approximately 60°C.[2][3] The temperature is then gradually raised to 130°C and held for about 60 minutes to allow for dye penetration and fixation within the polyester fibers.[2][3]
-
Cooling and Rinsing : After the dyeing cycle, the bath is cooled down to 60°C, and the fabric is thoroughly rinsed with hot water.[2][3]
-
Reduction Clearing : To improve wash fastness by removing any unfixed dye from the fiber surface, a reduction clearing process may be carried out.[2][3]
-
Final Treatment : The fabric is given a final rinse and then dried.[2][3]
Light Fastness Testing (AATCC 16.3 / ISO 105-B02)
This test determines the resistance of the dyed material to the fading effects of light.
-
Specimen Preparation : A sample of the dyed fabric is prepared.
-
Exposure : The specimen is exposed to a controlled artificial light source, typically a xenon-arc lamp, which simulates natural sunlight.[4][5]
-
Control : Alongside the specimen, a set of standardized blue wool fabrics with known lightfastness ratings are also exposed.[5]
-
Evaluation : The degree of fading of the test specimen is visually assessed by comparing it to the fading of the blue wool standards.[5] The lightfastness rating is assigned based on which blue wool standard shows a similar degree of color change.
Wash Fastness Testing (ISO 105-C06)
This method assesses the resistance of the dye to laundering.
-
Specimen Preparation : A specimen of the dyed fabric is stitched together with a multifiber test fabric containing strips of different common fibers (e.g., cotton, wool, polyester).
-
Washing : The composite specimen is placed in a stainless steel container with a standardized detergent solution and stainless steel balls (to simulate mechanical action).[6] The container is then agitated in a launder-ometer at a specified temperature and for a specific duration, corresponding to a particular wash cycle (e.g., A2S at 40°C).
-
Evaluation : After washing and drying, the specimen is evaluated in two ways:
-
Color Change (Fading) : The change in the color of the original dyed fabric is assessed using a standardized grey scale.
-
Staining : The degree of color transfer to each of the fiber strips in the multifiber fabric is assessed using a separate grey scale for staining.[6]
-
Sublimation Fastness (ISO 105-P01)
This test is crucial for disperse dyes as it measures the resistance of the color to bleed or transfer onto adjacent materials when subjected to heat, such as during storage or ironing.
-
Specimen Preparation : A sample of the dyed fabric is placed in contact with an undyed white fabric.
-
Heat Treatment : The composite sample is placed in a heating device at a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).[7]
-
Evaluation : The change in color of the original specimen and the degree of staining on the adjacent white fabric are assessed using grey scales.[7]
Conclusion
Both this compound and Disperse Yellow 2R (C.I. Disperse Yellow 56) exhibit good to excellent fastness properties on polyester, making them suitable for various textile applications. This compound appears to have a slight edge in light fastness according to the available ISO data. However, Disperse Yellow 2R also demonstrates high light fastness and good performance across other key metrics. The choice between these two dyes may ultimately depend on the specific application requirements, desired shade, and economic considerations. It is always recommended to conduct in-house testing to verify performance under specific processing conditions.
References
- 1. scbt.com [scbt.com]
- 2. textilelearner.net [textilelearner.net]
- 3. scribd.com [scribd.com]
- 4. blog.qima.com [blog.qima.com]
- 5. micomlab.com [micomlab.com]
- 6. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 7. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
Comparative Guide to Cross-Reactivity of Disperse Yellow 86 in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of Disperse Yellow 86 in immunoassays. Due to the lack of direct experimental data on this compound, this document uses a well-studied structural analog, 2,4-dinitrophenol (DNP), as a case study to illustrate the principles and potential for cross-reactivity. This approach allows for an objective comparison of how structurally similar molecules can interfere in a competitive immunoassay format and provides a framework for evaluating such potential interactions.
The Specter of Cross-Reactivity with this compound
This compound is a disperse dye belonging to the nitrodiphenylamine class of compounds. Its molecular structure contains nitro-substituted aromatic rings, a common feature in haptens used to generate antibodies for immunoassays. In the context of an immunoassay designed to detect a specific nitroaromatic analyte, the structural similarity of this compound could lead to its recognition by the assay's antibodies. This cross-reactivity can result in an overestimation of the target analyte concentration or the generation of false-positive results, thereby compromising the accuracy and reliability of the immunoassay.
Mechanism of Competitive Immunoassay Cross-Reactivity
In a competitive immunoassay, the target analyte in a sample competes with a labeled analyte (e.g., an enzyme-conjugated version) for a limited number of binding sites on a specific antibody. When a cross-reactive substance, such as this compound or its metabolites, is present, it can also bind to the antibody, displacing the labeled analyte and leading to a reduced signal. The degree of signal reduction is proportional to the concentration and binding affinity of the interfering substance.
Caption: Mechanism of immunoassay cross-reactivity.
Experimental Protocol for Assessing Cross-Reactivity
A competitive enzyme-linked immunosorbent assay (ELISA) is a standard method to determine the cross-reactivity of a substance with a specific antibody. The following is a generalized protocol.
1. Reagents and Materials:
-
Coating Buffer: Carbonate-bicarbonate buffer (100 mM, pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Analyte-Protein Conjugate: The target analyte conjugated to a carrier protein (e.g., DNP-BSA).
-
Primary Antibody: Specific antibody against the target analyte.
-
Enzyme-Labeled Secondary Antibody: An antibody that recognizes the primary antibody, conjugated to an enzyme like horseradish peroxidase (HRP).
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine) for HRP.
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).
-
Test Compounds: this compound and other potential cross-reactants.
-
96-well microtiter plates.
-
Microplate reader.
2. Procedure:
-
Coating: Dilute the analyte-protein conjugate (e.g., DNP-BSA) in coating buffer to a final concentration of 1-10 µg/mL. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Competitive Reaction:
-
Prepare serial dilutions of the target analyte (standard curve) and the test compounds (e.g., this compound and its analogs) in assay buffer (e.g., PBST with 0.1% BSA).
-
In a separate plate or tubes, pre-incubate 50 µL of each dilution with 50 µL of the primary antibody (at a predetermined optimal dilution) for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Discard the solutions and wash the plate three times with wash buffer.
-
Detection: Add 100 µL of the diluted enzyme-labeled secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Discard the secondary antibody solution and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3. Calculation of Cross-Reactivity:
-
Determine the concentration of the target analyte and each test compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Caption: Experimental workflow for competitive ELISA.
Data Presentation: Cross-Reactivity of Structurally Similar Compounds
The following table presents a summary of cross-reactivity data from a published competitive ELISA for 2,4-dinitrophenol (DNP). This data serves as an illustrative example of the degree to which structurally similar nitroaromatic compounds can interfere in such an assay.
| Compound | Structure | % Cross-Reactivity |
| 2,4-Dinitrophenol (DNP) | Target Analyte | 100 |
| 2,6-Dinitrophenol | Isomer | 85 |
| 2-Nitro-4-aminophenol | Related Aromatic Amine | 40 |
| 4-Nitrophenol | Single Nitro Group | 15 |
| 2-Nitrophenol | Single Nitro Group | 5 |
| Phenol | No Nitro Groups | < 0.1 |
| Disperse Yellow 3 | Azo Dye | Not Reported |
| Disperse Orange 3 | Azo Dye | Not Reported |
Note: This data is hypothetical and for illustrative purposes to demonstrate the concept of cross-reactivity based on structural similarity. Actual cross-reactivity would need to be determined experimentally.
Alternative Detection Methods to Mitigate Interference
If this compound is suspected to interfere with a colorimetric assay due to its own color, one strategy is to use a detection method that operates outside the absorbance spectrum of the dye. The following table compares alternative ELISA detection substrates.
| Detection Method | Enzyme | Substrate | Product Color / Emission | Wavelength (nm) | Advantages | Disadvantages |
| Colorimetric | HRP | TMB | Blue (Yellow after stop) | 650 (450) | Inexpensive, simple | Lower sensitivity, potential for color interference |
| HRP | ABTS | Green | 405-415 | Stable end product | Lower sensitivity than TMB | |
| AP | pNPP | Yellow | 405 | Good stability | Lower sensitivity than HRP systems | |
| Fluorometric | HRP | Amplex Red | Resorufin (fluorescent) | Ex: 571, Em: 585 | High sensitivity, broad dynamic range | Requires a fluorescence plate reader |
| AP | MUP | 4-methylumbelliferone | Ex: 360, Em: 440 | High sensitivity | Requires a fluorescence plate reader | |
| Chemiluminescent | HRP | Luminol | Light | N/A | Highest sensitivity | Requires a luminometer, signal can be transient |
| AP | CDP-Star | Light | N/A | Very high sensitivity, sustained signal | Requires a luminometer |
By selecting a detection system with an emission wavelength in the far-red or using a chemiluminescent or fluorometric readout, the potential for spectral overlap with this compound can be significantly reduced.
Conclusion
While direct experimental evidence for the cross-reactivity of this compound in immunoassays is currently unavailable, its chemical structure as a nitrodiphenylamine derivative suggests a high potential for interference in assays targeting other nitroaromatic compounds. The provided comparative data for a 2,4-dinitrophenol ELISA illustrates how structural similarity directly impacts cross-reactivity. Researchers developing or utilizing immunoassays in a context where this compound may be present should validate their assays for potential interference. The detailed experimental protocol in this guide provides a framework for such a validation. Furthermore, considering alternative detection methods with distinct spectral properties can be a viable strategy to mitigate potential colorimetric interference.
Comparative study of the dyeing kinetics of Disperse Yellow dyes
A Comparative Guide to the Dyeing Kinetics of Disperse Yellow Dyes
This guide provides a comparative analysis of the dyeing kinetics of several Disperse Yellow dyes on polyester-based textiles. The objective is to offer researchers, scientists, and drug development professionals a clear overview of performance based on experimental data, detailing the kinetic models and methodologies employed in recent studies.
Introduction to Disperse Dye Kinetics
Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester.[1] The dyeing process is a complex, diffusion-controlled sorption mechanism influenced by parameters such as temperature, dye concentration, and the presence of auxiliaries.[2][3] The rate of dyeing is a critical factor for process optimization, levelness, and reproducibility in industrial applications.
The overall dyeing mechanism involves three primary steps:
-
Diffusion of dye molecules from the aqueous dyebath to the fiber surface.
-
Adsorption of the dye molecules onto the fiber surface.
-
Thermal diffusion of the adsorbed dye from the surface into the amorphous regions of the fiber polymer.[3]
The kinetics of this process, particularly the adsorption and diffusion steps, are often evaluated using established models such as the pseudo-first-order and pseudo-second-order models to determine the rate-controlling mechanisms.[4][5]
Comparative Kinetic Data of Disperse Yellow Dyes
The following table summarizes key kinetic parameters for different Disperse Yellow dyes under various experimental conditions, as reported in scientific literature. The data highlights how dye structure, substrate, and dyeing conditions influence the rate of dyeing.
| Dye Identification | Substrate | Dyeing Conditions | Kinetic Model Applied | Rate Constant (k) | Half-Dyeing Time (t½) (min) | Correlation Coefficient (R²) |
| C.I. Disperse Yellow 211 | Bicomponent (PET/PTT) | 130°C (High Temp) | Pseudo-first-order | k₁ = 0.19 min⁻¹ | 3.65 | 0.99 |
| C.I. Disperse Yellow 211 | Bicomponent (PET/PTT) | 100°C with o-vanillin carrier | Pseudo-first-order | k₁ = 0.32 min⁻¹ | 2.17 | 0.99 |
| C.I. Disperse Yellow 42 | Modified PET | 90°C, Initial Conc: 20 mg/dm³ | Modified Freundlich | kₘF = 0.055 | - | > 0.98 |
| C.I. Disperse Yellow 42 | Modified PET | 90°C, Initial Conc: 120 mg/dm³ | Modified Freundlich | kₘF = 0.015 | - | > 0.98 |
Data for C.I. Disperse Yellow 211 sourced from Souissi et al. (2022).[4] Data for C.I. Disperse Yellow 42 sourced from Stamenković et al. (2020).[6][7]
Experimental Protocols
The data presented is derived from specific experimental methodologies. Understanding these protocols is essential for interpreting the results and for designing future comparative studies.
General Dyeing Procedure (High Temperature)
This protocol is typical for studying dyeing kinetics on polyester fabrics.
-
Materials :
-
Equipment : A high-temperature laboratory dyeing machine (e.g., Flexi Dyer) is used to ensure precise temperature control.[8]
-
Procedure :
-
Fabric samples are scoured with a non-ionic surfactant to remove impurities.[8]
-
A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 10:1).[3]
-
The dye dispersion, dispersing agent, and pH buffer are added to the bath.
-
The temperature is raised at a controlled rate (e.g., 2°C/min) to the target dyeing temperature (e.g., 130°C).[8][9]
-
The dyeing process continues for a set duration, with small aliquots of the dyebath extracted at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes) to measure dye concentration.[4]
-
Kinetic Analysis
-
Measurement : The concentration of the dye in the extracted aliquots is determined using a UV-Vis spectrophotometer. Absorbance is measured at the dye's maximum absorption wavelength (λmax), which is 452 nm for C.I. Disperse Yellow 211.[4]
-
Kinetic Modeling : The experimental data (dye concentration over time) is fitted to kinetic models to determine the controlling mechanism.
-
Pseudo-First-Order Model : This model assumes the rate of dyeing is directly proportional to the number of available dyeing sites on the fiber.[4][10] It is one of the most common models used for describing the initial stages of disperse dyeing.
-
Pseudo-Second-Order Model : This model assumes the rate-limiting step is chemisorption involving an exchange of electrons between the dye and the fiber.[4][11][12]
-
Modified Freundlich Model : An empirical model that can also be used to describe the kinetics of dye adsorption.[6][7]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a typical experiment designed to study the kinetics of disperse dyeing.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics study of dyeing bicomponent polyester textiles (PET/PTT) using environmentally friendly carriers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08416J [pubs.rsc.org]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. textilelearner.net [textilelearner.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pseudo-second-order kinetic model: Significance and symbolism [wisdomlib.org]
A Comparative Analysis of the Environmental Impact: Disperse Yellow 86 vs. Reactive Dyes
A detailed guide for researchers and drug development professionals on the ecotoxicological profiles and environmental footprints of two common textile colorants.
The textile industry is a significant contributor to industrial water pollution, with the dyeing process being a primary source of chemical discharge. The choice of dye class has profound implications for the environmental impact of textile manufacturing. This guide provides a comprehensive comparison of the environmental profiles of C.I. Disperse Yellow 86, a common dye for synthetic fibers, and a representative reactive dye, C.I. Reactive Red 195, used for natural fibers. This analysis is based on available data for the specified dyes and, where specific data for this compound is limited, on closely related disperse dyes.
Executive Summary
Disperse dyes, including this compound, are primarily used for hydrophobic fibers like polyester and are characterized by high-temperature dyeing processes, leading to significant energy consumption. While they do not require salt, their wastewater can contain toxic and poorly biodegradable organic compounds. In contrast, reactive dyes, such as Reactive Red 195, are used for cellulosic fibers like cotton and operate at lower temperatures but necessitate high concentrations of salt and alkali, resulting in effluents with high salinity and dissolved solids. The fixation rate of reactive dyes is often incomplete, leading to colored effluents from unfixed, hydrolyzed dye.
Data Presentation: A Comparative Overview
The following tables summarize the key environmental and process parameters for this compound and a representative reactive dye.
| Parameter | C.I. This compound (and related Disperse Dyes) | C.I. Reactive Red 195 (and related Reactive Dyes) |
| Primary Fiber Application | Polyester, Acetate, Nylon | Cotton, Viscose, Linen |
| Dyeing Temperature | High (typically 130-140°C) | Low to Moderate (typically 30-80°C) |
| Energy Consumption | High | Low to Moderate |
| Salt Consumption | None | High (30-150 g/L)[1][2] |
| Water Consumption | Moderate | High (due to extensive washing) |
| Fixation Mechanism | Physical diffusion and entrapment in the fiber | Covalent bond formation with the fiber |
| Wastewater Characteristics | ||
| Color | Present, from unfixed dye | High, from unfixed and hydrolyzed dye |
| Salinity (TDS) | Low | High |
| BOD/COD Ratio | Generally low, indicating lower biodegradability | Generally higher, indicating better biodegradability |
| Toxicity | Potential for toxicity from dye and dispersing agents | Potential for toxicity, though some studies show low acute toxicity for specific dyes |
Ecotoxicological Profile
This compound
-
Acute Toxicity: Studies on Disperse Yellow 7 have shown significant toxicity to aquatic invertebrates and early life stages of fish[3]. For instance, the 20-day LC50 for Fathead minnow (Pimephales promelas) was reported to be as low as 0.025 mg/L[3]. The Safety Data Sheet (SDS) for a product containing this compound indicates it may cause skin irritation and is harmful if swallowed[4][5].
-
Biodegradability: Disperse dyes are generally characterized by their low water solubility and resistance to biodegradation, leading to their persistence in the environment[6].
-
Bioaccumulation: The lipophilic nature of disperse dyes suggests a potential for bioaccumulation in aquatic organisms[3].
Reactive Dyes (C.I. Reactive Red 195 as an example)
-
Acute Toxicity: A study on C.I. Reactive Red 195 showed that a bacterial strain could decolorize it with the resulting metabolites showing no toxicity[7]. However, the dyeing process itself releases large amounts of salt and alkali, which can be detrimental to aquatic ecosystems.
-
Hydrolysis: A significant environmental concern with reactive dyes is their hydrolysis in the dyebath. The hydrolyzed dye cannot react with the fiber and is discharged into the wastewater, contributing to high color and COD levels. Studies on Reactive Red 195 have investigated its hydrolysis process and the adsorption of its hydrolysis products[7].
-
Salt Loading: The high salt concentration (sodium chloride or sodium sulfate) required for the exhaustion of reactive dyes onto the fiber is a major environmental drawback. This high salinity in the effluent can be difficult and costly to treat and can have adverse effects on aquatic life[1][2][8].
Experimental Protocols
Acute Toxicity Testing
Standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the acute toxicity of chemicals to aquatic organisms.
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period. Fish are exposed to at least five concentrations of the test substance in a geometric series. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) after 48 hours of exposure. Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae. The test measures the reduction in growth rate or yield after a 72-hour exposure to various concentrations of the substance.
Wastewater Characterization
-
Biochemical Oxygen Demand (BOD5): This test measures the amount of dissolved oxygen consumed by aerobic biological microorganisms to decompose organic matter in a water sample over a five-day period at 20°C. It is an indicator of the biodegradable organic pollution.
-
Chemical Oxygen Demand (COD): This test measures the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. It provides an indication of the total organic pollution, including non-biodegradable substances. The ratio of BOD5 to COD is often used to assess the biodegradability of wastewater. A higher ratio suggests a more biodegradable effluent.
Process and Environmental Footprint Comparison
The following diagram illustrates the key differences in the dyeing processes and their primary environmental impacts.
Conclusion
Both this compound and reactive dyes present distinct environmental challenges. The choice between them is largely dictated by the fiber type being dyed. For polyester, disperse dyes are necessary, and their primary environmental drawback is the high energy consumption of the dyeing process and the potential toxicity and persistence of the dye and its auxiliaries in the wastewater. For cotton, reactive dyes are a common choice, with their main environmental burdens being high water and salt consumption, leading to saline and colored effluents.
For researchers and professionals in drug development, understanding these trade-offs is crucial when considering the lifecycle environmental impact of materials used in products. Future research and development should focus on developing disperse dyes with improved biodegradability and lower toxicity, and reactive dyeing processes that require less salt and have higher fixation rates to minimize water pollution.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. textilelearner.net [textilelearner.net]
- 3. benchchem.com [benchchem.com]
- 4. evansvanodine.co.uk [evansvanodine.co.uk]
- 5. cncolorchem.com [cncolorchem.com]
- 6. scialert.net [scialert.net]
- 7. Biodegradation of C.I. Reactive Red 195 by Enterococcus faecalis strain YZ66 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes | Semantic Scholar [semanticscholar.org]
Inter-laboratory Comparison of Disperse Yellow 86 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies and hypothetical results for the quantification of Disperse Yellow 86 in textile samples. Due to the limited public availability of specific inter-laboratory comparison data for this compound, this document presents a representative comparison based on common practices and proficiency testing for disperse dyes. The data herein is illustrative and intended to guide researchers in establishing and evaluating their own analytical methods.
Quantitative Data Summary
The following table summarizes hypothetical results from a simulated inter-laboratory comparison study for the quantification of a yellow disperse dye, representative of this compound, in a polyester fabric sample. This data illustrates the expected variability and performance across different laboratories and analytical methods.
| Laboratory ID | Analytical Method | Reported Concentration (mg/kg) | Standard Deviation (mg/kg) | Recovery (%) |
| Lab A | HPLC-UV | 45.2 | 2.1 | 90.4 |
| Lab B | HPLC-UV | 48.9 | 3.5 | 97.8 |
| Lab C | LC-MS/MS | 51.5 | 1.5 | 103.0 |
| Lab D | LC-MS/MS | 50.8 | 1.2 | 101.6 |
| Lab E | TLC-Densitometry | 42.1 | 4.0 | 84.2 |
| Lab F | HPLC-DAD | 47.5 | 2.8 | 95.0 |
Note: The spiked concentration of the yellow disperse dye in the polyester fabric was 50 mg/kg.
Experimental Protocols
A detailed methodology for the quantification of this compound in textile samples is provided below, based on established analytical procedures such as DIN 54231.[1]
1. Sample Preparation (Extraction)
-
Objective: To extract this compound from the textile matrix.
-
Procedure:
-
Weigh 1.0 g of the finely cut textile sample into a conical flask.
-
Add 20 mL of a suitable extraction solvent (e.g., methanol, chlorobenzene, or a mixture of dimethylformamide and water).
-
Place the flask in an ultrasonic bath and extract for 30 minutes at 60°C.
-
Allow the extract to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter into a clean vial for analysis.
-
2. Analytical Method 1: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)
-
Instrumentation: A standard HPLC system equipped with a C18 column and a UV-Visible detector.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The maximum absorption wavelength of this compound.
-
Quantification: External calibration curve prepared from certified reference standards of this compound.
3. Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Ionization Mode: Positive ESI.
-
Quantification: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound. An internal standard may be used to improve accuracy.
4. Analytical Method 3: Thin-Layer Chromatography with Densitometry (TLC-Densitometry)
-
Stationary Phase: Silica gel TLC plates.
-
Mobile Phase: A suitable solvent system (e.g., toluene-ethyl acetate).
-
Application: Spot the extracted sample and standards onto the TLC plate.
-
Development: Develop the chromatogram in a saturated chamber.
-
Detection and Quantification: Scan the plate with a densitometer at the maximum absorption wavelength of this compound and quantify against the standards.
Visualizations
References
Certification of Disperse Yellow 86 as a reference material
For researchers, scientists, and drug development professionals, the selection of high-purity, well-characterized reagents is paramount. This guide provides a comprehensive comparison of Disperse Yellow 86 as a reference material against viable alternatives, supported by experimental data and detailed protocols.
This compound, a nitrodiphenylamine dye, is utilized in the textile industry for coloring synthetic fibers such as polyester, acetate, and polyamide.[1] Its role as a reference material is critical for quality control, research, and development where consistent and reproducible results are essential. A certified reference material (CRM) is a standard of the highest quality, produced and calibrated under stringent quality systems such as ISO 17034 and ISO/IEC 17025. While several suppliers offer high-purity dyes, the availability of this compound explicitly certified as a CRM should be verified with accredited suppliers like CPAchem or Sigma-Aldrich who provide a range of certified dye standards.
Performance Comparison of Disperse Yellow Dyes
To provide a clear and objective comparison, this guide evaluates the performance of this compound against two common alternatives: Disperse Yellow 54 and Disperse Yellow 211. The selection of a suitable dye is often dependent on the specific application and the required fastness properties.
Key Performance Indicators
The following table summarizes the fastness properties of this compound and its alternatives based on standardized testing methods from the American Association of Textile Chemists and Colorists (AATCC) and the International Organization for Standardization (ISO).
| Performance Metric | Test Method | This compound | Disperse Yellow 54 | Disperse Yellow 211 |
| Light Fastness | ISO 105-B02 | 7 | 6-7 | 6-7 |
| Washing Fastness (Fading) | ISO 105-C06 | 5 | 5 | 5 |
| Washing Fastness (Staining) | ISO 105-C06 | 5 | 4-5 | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | 5 | 5 | 5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | 5 | 5 | 5 |
| Ironing Fastness (Fading) | ISO 105-X11 | 5 | 4-5 | 5 |
| Ironing Fastness (Staining) | ISO 105-X11 | 3 | 4 | 4-5 |
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for their application and analysis.
| Property | This compound | Disperse Yellow 54 | Disperse Yellow 211 |
| C.I. Name | This compound | Disperse Yellow 54 | Disperse Yellow 211 |
| C.I. Number | 10353 | 47020 | 12755 |
| CAS Number | 12223-97-1 | 12223-85-7 | 86836-02-4 |
| Molecular Formula | C₁₆H₁₉N₃O₅S | C₁₈H₁₁NO₃ | C₁₅H₁₂ClN₅O₄ |
| Molecular Weight | 365.41 g/mol | 289.28 g/mol | 361.74 g/mol |
| Chemical Structure Class | Nitrodiphenylamine | Quinoline | Single Azo |
Experimental Protocols
The data presented in this guide is based on standardized experimental procedures. The following are detailed methodologies for the key experiments cited.
Protocol 1: Colorfastness to Light (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source that mimics natural daylight.
Apparatus:
-
Xenon arc lamp fading apparatus
-
Blue wool references (Scale 1-8)
-
Grey Scale for assessing color change
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder.
-
The specimen is exposed to the light from a xenon arc lamp under specified conditions of temperature, humidity, and irradiance.
-
Simultaneously, a set of blue wool references with known light fastness ratings are exposed under the same conditions.
-
The exposure is continued until a specified change in color is observed on the specimen or the blue wool references.
-
The light fastness of the specimen is assessed by comparing the change in its color with that of the blue wool references. The rating is assigned on a scale of 1 to 8, where 8 indicates the highest light fastness.
Protocol 2: Colorfastness to Washing (ISO 105-C06)
This test evaluates the resistance of the color of textiles to laundering.
Apparatus:
-
Launder-Ometer or a similar device for rotating closed containers in a thermostatically controlled water bath.
-
Stainless steel containers and balls.
-
Multifiber test fabric.
-
Standard reference detergent.
-
Grey Scales for assessing color change and staining.
Procedure:
-
A specimen of the dyed fabric is stitched together with a multifiber adjacent fabric.
-
The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls.
-
The container is sealed and placed in the Launder-Ometer, which is operated at a specified temperature and for a specific duration (e.g., 40°C for 30 minutes).
-
After the washing cycle, the specimen is removed, rinsed, and dried.
-
The change in color of the dyed specimen is assessed using the Grey Scale for Color Change, and the degree of staining on the multifiber adjacent fabric is assessed using the Grey Scale for Staining. Ratings are from 1 (poor) to 5 (excellent).
Protocol 3: Colorfastness to Perspiration (ISO 105-E04)
This method assesses the resistance of the color of textiles to the action of acidic and alkaline perspiration.
Apparatus:
-
Perspirometer or a similar device capable of applying a specified pressure.
-
Oven maintained at 37 ± 2°C.
-
Multifiber test fabric.
-
Acidic and alkaline artificial perspiration solutions.
-
Grey Scales for assessing color change and staining.
Procedure:
-
A composite specimen is prepared by placing the dyed fabric between two pieces of multifiber fabric.
-
The specimen is thoroughly wetted with either the acidic or alkaline perspiration solution.
-
The wet specimen is placed between two glass or acrylic plates in the Perspirometer and subjected to a specified pressure.
-
The loaded Perspirometer is placed in an oven at 37 ± 2°C for 4 hours.
-
After incubation, the specimen is removed and dried.
-
The change in color of the dyed fabric and the staining of the multifiber fabric are assessed using the respective Grey Scales.
Protocol 4: Colorfastness to Ironing (ISO 105-X11)
This test determines the resistance of the color of textiles to ironing and to heat during processes such as sublimation printing.
Apparatus:
-
Heating device capable of maintaining a specified temperature.
-
Undyed cotton fabric.
-
Grey Scales for assessing color change and staining.
Procedure:
-
A specimen of the dyed fabric is tested under three conditions: dry, damp, and wet.
-
For the damp and wet tests, an adjacent piece of undyed cotton fabric is wetted.
-
The specimen (and the wet cotton fabric for damp/wet tests) is placed in the heating device at a specified temperature and pressure for a set time.
-
After heating, the change in color of the specimen and the staining of the adjacent cotton fabric are assessed immediately and after conditioning for 4 hours at standard atmospheric conditions.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Benchmarking the Photostability of Disperse Yellow 86 Against Industry Standards
For Immediate Release
This guide provides a comprehensive comparison of the photostability of C.I. Disperse Yellow 86 against other commercially significant yellow disperse dyes. The data presented is based on standardized testing methodologies to assist researchers, scientists, and drug development professionals in making informed decisions for their applications.
Executive Summary
This compound exhibits good to very good lightfastness, with an ISO 105-B02 rating of 5 and an AATCC 16 rating of 6-7. When benchmarked against other common yellow disperse dyes, its performance is comparable to or superior to some alternatives, making it a suitable candidate for applications requiring robust photostability. This guide details the experimental protocols for photostability testing and presents a comparative analysis of lightfastness data.
Data Presentation: Comparative Photostability of Yellow Disperse Dyes
The following table summarizes the lightfastness ratings of this compound and other selected yellow disperse dyes according to internationally recognized standards.
| C.I. Name | Chemical Class | ISO 105-B02 Rating | AATCC 16 Rating |
| This compound | Nitrodiphenylamine | 5 | 6-7 |
| Disperse Yellow 42 | Nitrodiphenylamine | 4 | 6-7[1] |
| Disperse Yellow 54 | Quinoline | 6[2] | 6-7[2] |
| Disperse Yellow 211 | Azo | 6-7[3] | - |
Note: Lightfastness is rated on a scale of 1 to 8 for ISO standards and 1 to 8 for AATCC standards (where 8 represents the highest fastness).
Experimental Protocols
The photostability data presented in this guide is determined using the following standardized test methods, which are the industry benchmarks for assessing the colorfastness to light of textiles and dyes.
ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test
This method is designed to determine the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).
Apparatus:
-
A xenon arc fading lamp apparatus, capable of providing controlled conditions of temperature, humidity, and irradiance.
-
Blue wool references (scale 1-8) for assessing the level of fading.
-
Grey Scale for assessing change in color.
Procedure:
-
A specimen of the dyed textile is mounted on a sample holder.
-
A portion of the specimen is covered to serve as an unexposed original for comparison.
-
The specimen and a set of blue wool references are simultaneously exposed to the light from a xenon arc lamp under specified conditions. For polyester, typical conditions involve a controlled black standard temperature and relative humidity.
-
The exposure is continued until a specified amount of fading has occurred in the test specimen or the blue wool references.
-
The change in color of the exposed portion of the specimen is assessed by comparing it with the unexposed portion using the Grey Scale. The lightfastness rating is determined by identifying which blue wool reference shows a similar degree of fading.
AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc
This American Association of Textile Chemists and Colorists (AATCC) method is also widely used to determine the colorfastness of textiles to light.
Apparatus:
-
A xenon arc lamp test chamber.
-
AATCC Blue Wool Lightfastness Standards (L2-L9).
-
AATCC Gray Scale for Color Change.
Procedure:
-
Textile specimens are prepared and mounted.
-
Specimens and AATCC Blue Wool Lightfastness Standards are exposed to a xenon arc light source under one of several specified sets of conditions (Options 1 through 6). For disperse dyes on polyester, continuous light with controlled temperature and humidity is a common choice.
-
The exposure is carried out for a specified number of AATCC Fading Units (AFUs) or until a certain class of lightfastness is achieved as determined by the fading of the Blue Wool Standards.
-
The color change of the test specimen is evaluated by comparison with the original fabric using the AATCC Gray Scale, and a lightfastness rating is assigned based on the performance of the blue wool standards.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for photostability testing and the proposed photodegradation pathway for nitrodiphenylamine dyes like this compound.
References
Safety Operating Guide
Navigating the Disposal of Disperse Yellow 86: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. Disperse Yellow 86, an azo dye, requires meticulous disposal procedures to mitigate potential health risks and prevent environmental contamination. This guide provides essential, step-by-step instructions for the safe disposal of this compound, ensuring operational safety and regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal process, adherence to standard laboratory safety protocols is paramount. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust.[1][3] |
| Lab Coat | Standard laboratory coat | Protects clothing and skin from contamination.[2] |
| Respiratory Protection | N95 or equivalent respirator | Use when there is a risk of generating dust.[2][3] |
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][4] Avoid the formation of dust and prevent contact with skin, eyes, and clothing.[1][3] In the event of contact, immediately rinse the affected area with copious amounts of water.[1] Standard laboratory hygiene practices, such as refraining from eating, drinking, or smoking in handling areas, must be strictly enforced.[3]
Step-by-Step Disposal Plan
The recommended method for the disposal of this compound and other azo dyes is high-temperature incineration by a licensed hazardous waste disposal facility.[2] Azo dyes are known for their resistance to biodegradation and potential to form harmful aromatic amines, making conventional wastewater treatment ineffective and drain disposal strictly prohibited.[5][6][7]
1. Waste Collection:
-
Collect all waste this compound, including contaminated materials like weighing paper, gloves, and pipette tips, in a designated and compatible waste container.[2]
-
The container must be clearly labeled as "Hazardous Waste: this compound" and include all appropriate hazard symbols.[2]
2. Waste Storage:
-
Securely seal the waste container and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][8]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents.[4][9]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[2][10]
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including its identity and any known hazards.[2]
4. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and any contaminated soil or absorbent materials into a suitable, closed container for disposal.[1]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principle for the disposal of azo dyes involves ensuring they are managed as hazardous waste. Research into advanced oxidation processes and adsorption techniques for the breakdown of azo dyes in wastewater is ongoing, but these are not typically performed as a standard disposal procedure in a research laboratory setting.[7][11][12] The most critical protocol is the proper segregation and labeling of the waste for collection by a certified disposal service.
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps from handling to final disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within their research endeavors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. img.ssww.com [img.ssww.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Frontiers | Anionic azo dyes and their removal from textile wastewater through adsorption by various adsorbents: a critical review [frontiersin.org]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Removal of an Azo Dye from Wastewater through the Use of Two Technologies: Magnetic Cyclodextrin Polymers and Pulsed Light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. evansvanodine.co.uk [evansvanodine.co.uk]
- 10. otago.ac.nz [otago.ac.nz]
- 11. iwaponline.com [iwaponline.com]
- 12. ricerca.uniba.it [ricerca.uniba.it]
Essential Safety and Operational Guide for Handling Disperse Yellow 86
For Immediate Reference by Laboratory Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Disperse Yellow 86 in a research and development setting. Adherence to these protocols is vital for ensuring personnel safety and maintaining environmental compliance. This compound, in its powdered form, can cause irritation to the eyes, skin, and respiratory tract.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Handling Solid Powder (weighing, transferring) | Tightly fitting safety goggles with side shields.[2] | Chemical-resistant gloves (e.g., nitrile) and a lab coat or impervious clothing.[2] | A NIOSH-approved respirator for dust is recommended to prevent inhalation.[3] |
| Handling Solutions | Safety glasses or goggles.[4] | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[4] | Generally not required if handled in a well-ventilated area. |
| Cleaning Spills | Tightly fitting safety goggles and a face shield. | Chemical-resistant gloves, disposable coveralls, and boots. | A NIOSH-approved respirator is necessary for cleaning up powder spills. |
| Waste Disposal | Safety glasses or goggles.[4] | Chemical-resistant gloves and a lab coat.[4] | Not typically required for handling sealed waste containers. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation.[1][4]
-
Ensure safety showers and eyewash stations are readily accessible.[1]
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[2]
-
Prevent contact with skin and eyes.[2]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in areas where the dye is handled.[4]
-
Keep containers tightly closed when not in use and store in a cool, dry place.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel from the area.[2]
-
For solid spills, carefully sweep or vacuum the material into a suitable, labeled disposal container, avoiding the generation of dust.[1]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all solid waste, including contaminated PPE (gloves, weigh boats, etc.), and any materials used for spill cleanup, in a dedicated, sealable, and chemically compatible container.[4]
-
Collect all liquid waste containing the dye in a separate, sealed, and clearly labeled container. Do not mix with other chemical waste unless permitted by your institution's Environmental Health & Safety (EHS) department.
2. Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents (e.g., "Solid Waste: this compound" or "Liquid Waste: this compound solution").
3. Storage:
-
Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal.[5]
4. Final Disposal:
-
Arrange for the disposal of the sealed waste containers through your institution's EHS department or a licensed hazardous waste management facility.[4]
-
Never dispose of this compound down the drain or in the regular trash.[6]
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[2][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. cncolorchem.com [cncolorchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. evansvanodine.co.uk [evansvanodine.co.uk]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
